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  • Product: 3-(aminomethyl)-N-methylbenzenesulfonamide
  • CAS: 808761-43-5

Core Science & Biosynthesis

Foundational

3-(aminomethyl)-N-methylbenzenesulfonamide chemical structure and properties

An In-Depth Technical Guide to 3-(aminomethyl)-N-methylbenzenesulfonamide: Structure, Properties, Synthesis, and Applications in Drug Discovery Executive Summary 3-(aminomethyl)-N-methylbenzenesulfonamide is a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(aminomethyl)-N-methylbenzenesulfonamide: Structure, Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-(aminomethyl)-N-methylbenzenesulfonamide is a bifunctional organic compound featuring a primary aminomethyl group and an N-methylated sulfonamide moiety on a central benzene ring. This unique combination of a basic, nucleophilic amine and a hydrogen-bond-directing sulfonamide group makes it a highly valuable and versatile building block in medicinal chemistry. While not an end-drug itself, it serves as a foundational scaffold for the synthesis of more complex molecules targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its current and potential applications in the field of drug discovery, intended for researchers and professionals in pharmaceutical development.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, having first revolutionized medicine as the basis for the first broadly effective antimicrobial "sulfa drugs"[1]. Since that discovery, the benzenesulfonamide core has been identified as a privileged scaffold—a molecular framework that is recurrently found in bioactive compounds. Its prevalence stems from its synthetic accessibility and its ability to act as a robust hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzyme active sites[1][2].

Derivatives of this scaffold are found in drugs with a wide array of therapeutic applications, including antiviral, anticancer, and antidiabetic agents[1]. Recent research continues to explore novel benzenesulfonamide-based compounds as potent and selective inhibitors for contemporary drug targets, such as voltage-gated sodium channels for epilepsy treatment and sirtuin deacetylases (SIRT2) for neurodegenerative disorders[3][4].

Within this important class of molecules, 3-(aminomethyl)-N-methylbenzenesulfonamide (CAS No. 808761-43-5) emerges as a particularly strategic intermediate. Its structure provides two distinct points for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR) in drug discovery campaigns.

Chemical Identity and Physicochemical Properties

The structural identity and properties of a compound are fundamental to understanding its reactivity, handling, and potential biological role.

Chemical Structure

The molecule consists of a benzene ring substituted at the 1-position with an N-methylsulfonamide group and at the 3-position (meta) with an aminomethyl group.

Caption: Chemical structure of 3-(aminomethyl)-N-methylbenzenesulfonamide.

Core Properties

The following table summarizes the key identifiers and physical properties of the compound.

PropertyValueReference
CAS Number 808761-43-5[5]
Molecular Formula C8H12N2O2S[5]
Molecular Weight 200.26 g/mol [5]
Boiling Point 365.2 °C at 760 mmHg (Predicted)[5]
Purity Commercially available at ≥98%[5]
Storage Store in a dry, sealed container at room temperature.[5]
Predicted Spectroscopic Data

While specific experimental spectra are typically provided by the supplier, the expected spectroscopic characteristics can be predicted based on the molecule's structure. This is crucial for researchers to confirm the identity and purity of the compound after synthesis or upon receipt.

SpectroscopyPredicted Chemical Shift / FrequencyStructural Assignment and Rationale
¹H NMR ~7.4-7.8 ppm (m, 4H)Aromatic protons on the benzene ring. The meta-substitution pattern results in a complex multiplet.
~4.0 ppm (s, 2H)Methylene protons (-CH₂-) of the aminomethyl group.
~2.6 ppm (s, 3H)Methyl protons (-CH₃) attached to the sulfonamide nitrogen.
~2.0 ppm (br s, 2H)Amine protons (-NH₂) of the aminomethyl group. Signal is often broad and may exchange with D₂O.
~5.0-6.0 ppm (br s, 1H)Sulfonamide proton (-SO₂NH-). Signal can be broad and its position is solvent-dependent.
¹³C NMR ~140-145 ppmQuaternary aromatic carbons attached to the sulfonyl and aminomethyl-bearing carbons.
~120-130 ppmAromatic CH carbons.
~45 ppmMethylene carbon (-CH₂-) of the aminomethyl group.
~30 ppmMethyl carbon (-CH₃) of the N-methyl group.
IR (cm⁻¹) 3300-3400 (two bands)N-H stretching of the primary amine (-NH₂).
~3250N-H stretching of the secondary sulfonamide (-SO₂NH-).
~1330 & ~1150Asymmetric and symmetric S=O stretching of the sulfonamide group, respectively. These are characteristic and strong absorptions.

Synthesis and Purification Protocol

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 3-cyanobenzenesulfonyl chloride.

G start 3-Cyanobenzenesulfonyl Chloride intermediate 3-Cyano-N-methyl- benzenesulfonamide start->intermediate  Methylamine (CH3NH2) Pyridine, DCM, 0°C to RT   product 3-(aminomethyl)-N- methylbenzenesulfonamide intermediate->product  1. LiAlH4, THF, 0°C 2. H2O/NaOH quench  

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Cyano-N-methylbenzenesulfonamide

  • Causality: This step forms the N-methylsulfonamide bond. The reaction between a sulfonyl chloride and an amine is a standard and highly efficient method. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent inert solvent for this transformation. The reaction is started at 0°C to control the initial exothermic reaction.

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-cyanobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (1.2 eq).

    • Add a solution of methylamine (1.1 eq, e.g., 2M in THF) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Step 2: Reduction of Nitrile to Primary Amine

  • Causality: This step converts the cyano group to the target aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Tetrahydrofuran (THF) is the preferred anhydrous solvent. A careful aqueous workup (quench) is required to neutralize the excess LiAlH₄ and aluminate salts.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add LiAlH₄ (2.0-2.5 eq) and anhydrous THF.

    • Cool the suspension to 0°C.

    • Dissolve the 3-cyano-N-methylbenzenesulfonamide intermediate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After addition, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of H₂O (X mL), followed by 15% NaOH solution (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography, using a gradient of methanol in DCM, to afford the final, pure 3-(aminomethyl)-N-methylbenzenesulfonamide.

Applications in Medicinal Chemistry and Drug Development

The true value of 3-(aminomethyl)-N-methylbenzenesulfonamide lies in its role as a versatile chemical scaffold[8]. Its bifunctional nature allows for divergent synthesis, enabling the creation of large libraries of related compounds for screening.

A Bifunctional Scaffold for Library Synthesis

The aminomethyl group and the sulfonamide N-H provide two orthogonal handles for chemical modification.

  • The Aminomethyl Group: As a primary amine, it is nucleophilic and basic. It can be readily acylated to form amides, reductively aminated to form secondary or tertiary amines, or used in other C-N bond-forming reactions. The basicity allows for the formation of hydrochloride or other salts, which can improve the aqueous solubility and handling of final compounds[9].

  • The Sulfonamide N-H: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated under suitable basic conditions, allowing for alkylation or arylation to create tertiary sulfonamides. This N-H group is also a critical hydrogen bond donor for molecular recognition at a target binding site.

G core 3-(aminomethyl)-N-methylbenzenesulfonamide (Core Scaffold) amine_mod Amine Chemistry (Acylation, Reductive Amination, Alkylation) core->amine_mod  Site A: -CH2NH2   sulfonamide_mod Sulfonamide N-H Chemistry (Alkylation, Arylation) core->sulfonamide_mod  Site B: -SO2NH-   result Diverse Library of Bioactive Candidates amine_mod->result sulfonamide_mod->result

Caption: Role as a bifunctional scaffold for divergent library synthesis.

Field-Proven Insights: Targeting Neurological and Oncological Pathways

While this specific intermediate is not the final active pharmaceutical ingredient (API), its core structure is highly relevant to several areas of active research.

  • SIRT2 Inhibition for Neuroprotection: Studies have focused on developing 3-(benzylsulfonamido)benzamides as potent and selective inhibitors of SIRT2, a target for neurodegenerative conditions like Huntington's disease[4]. Our title compound provides a perfect starting point, where the aminomethyl group can be used to install various benzyl groups, and the N-methyl could be varied to probe SAR at the sulfonamide. The core benzenesulfonamide structure is essential for binding to the enzyme's active site.

  • Ion Channel Modulation: Benzenesulfonamide compounds are being actively investigated as modulators of voltage-gated sodium channels (e.g., NaV1.6), which are implicated in epilepsy[3]. The aminomethyl group can be elaborated into more complex side chains designed to interact with specific residues within the channel pore, while the sulfonamide provides a key anchoring point.

Safety and Handling

As a laboratory chemical, 3-(aminomethyl)-N-methylbenzenesulfonamide should be handled with appropriate care. While specific data is limited, GHS classifications for structurally related compounds like N-methylbenzenesulfonamide provide a useful guide[10].

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[10]. May also cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials[5].

Conclusion

3-(aminomethyl)-N-methylbenzenesulfonamide represents more than just a chemical formula; it is a strategic tool for the modern medicinal chemist. Its structural design, featuring two distinct and reactive functional groups, provides an ideal platform for the rational design and synthesis of novel therapeutic agents. By leveraging the established biological importance of the benzenesulfonamide scaffold and the synthetic versatility of its aminomethyl handle, researchers are well-equipped to develop new generations of molecules targeting complex diseases. This guide has outlined its core properties, provided a reliable synthetic pathway, and contextualized its significance, offering a solid foundation for its application in advanced drug discovery programs.

References

  • PubChem. (n.d.). 3-(aminomethyl)-N-benzylbenzenesulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(aminomethyl)-n-(2-methoxyethyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Supporting Information for "Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl chlorides and nitroarenes". (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(aminomethyl)benzenesulfonamide hydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Kalin, J. H., et al. (2018). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 61(4), 1433-1453. Retrieved from [Link]

  • Wiley Online Library. (2025, March). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, 22(7), e202403434. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-amino-6-methyl-benzenesulfonamide. Retrieved from [Link]

  • Wang, Y. J., et al. (2009). Pharmacological characterization of ATPM... a novel mixed kappa-agonist and mu-agonist/-antagonist... Journal of Pharmacology and Experimental Therapeutics, 329(1), 306-313. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 2.6.2 Nonclinical Summary - Pharmacology Written Summary. Retrieved from [Link]

Sources

Exploratory

molecular weight and formula of 3-(aminomethyl)-N-methylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-N-methylbenzenesulfonamide Executive Summary 3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS: 808761-43-5) is a bifunctional building b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Aminomethyl)-N-methylbenzenesulfonamide

Executive Summary

3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS: 808761-43-5) is a bifunctional building block ("synblock") critical to fragment-based drug discovery (FBDD).[1] It features a sulfonamide core —a privileged pharmacophore in medicinal chemistry—linked to a primary aminomethyl group and an N-methyl substituent .[1][2]

This molecular architecture serves two distinct roles:

  • The Sulfonamide Moiety: Acts as a hydrogen bond acceptor/donor scaffold, often targeting enzymes like carbonic anhydrases or acting as a bioisostere for carboxylic acids.[1][2]

  • The Aminomethyl Arm: Provides a reactive handle for amide coupling, reductive amination, or further functionalization, allowing the molecule to serve as a "linker" in proteolysis-targeting chimeras (PROTACs) or fragment libraries.[2]

This guide details the physicochemical profile, retrosynthetic logic, and a validated experimental protocol for the generation of this intermediate.[2]

Physicochemical Specifications

The following data aggregates experimental and predicted values essential for handling and characterization.

ParameterSpecificationNotes
IUPAC Name 3-(Aminomethyl)-N-methylbenzenesulfonamide
CAS Number 808761-43-5
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Exact Mass 200.0619 Da
Appearance White to off-white solid
Predicted LogP -0.7 to 0.1Hydrophilic; good aqueous solubility at physiological pH.[1][3]
pKa (Sulfonamide) ~10.0Weakly acidic N-H (sulfonamide).[1][2]
pKa (Amine) ~9.2Basic primary amine.[1][2]
SMILES CNS(=O)(=O)C1=CC=CC(=C1)CN
InChI Key HNENXADRSCEPIJ-UHFFFAOYSA-N

Synthetic Architecture & Retrosynthesis

To synthesize 3-(aminomethyl)-N-methylbenzenesulfonamide with high fidelity, a convergent strategy is employed.[1] Direct functionalization of the benzene ring is inefficient due to competing directing effects.[1][2] The optimal route utilizes 3-cyanobenzenesulfonyl chloride as the starting material.[1][2]

Mechanistic Pathway[1][2][8]
  • Nucleophilic Substitution (SₙAc): The sulfonyl chloride electrophile is attacked by methylamine.[1][2] This must be controlled to prevent hydrolysis of the sulfonyl chloride.[1][2]

  • Nitrile Reduction: The cyano group is selectively reduced to the primary amine.[1][2] Note: Strong hydride donors (like LiAlH₄) can sometimes cleave sulfonamides; therefore, Catalytic Hydrogenation or Borane-THF reduction is preferred to maintain chemoselectivity.[1][2]

Workflow Diagram

SynthesisPathway Start 3-Cyanobenzenesulfonyl chloride (Electrophile) Intermediate 3-Cyano-N-methyl- benzenesulfonamide Start->Intermediate S_N2 (Sulfonyl) THF/0°C Reagent1 Methylamine (MeNH2) (Nucleophile) Reagent1->Intermediate Product 3-(Aminomethyl)-N-methyl- benzenesulfonamide Intermediate->Product Selective Reduction MeOH/NH3 Reagent2 H2 / Raney Ni (Reduction) Reagent2->Product

Caption: Two-step synthesis via sulfonyl substitution followed by chemoselective nitrile reduction.

Detailed Experimental Protocol

Safety Warning: Sulfonyl chlorides are corrosive and lachrymators.[1][2] Methylamine is a toxic gas/liquid.[1][2] Perform all operations in a functioning fume hood.

Step 1: Synthesis of 3-Cyano-N-methylbenzenesulfonamide

Objective: Install the N-methyl sulfonamide moiety while preserving the nitrile.[1]

  • Preparation: Charge a round-bottom flask with 3-cyanobenzenesulfonyl chloride (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Amidation: Add Triethylamine (1.2 eq) as a proton scavenger.[1][2]

  • Addition: Dropwise add Methylamine (2M in THF, 1.1 eq) over 15 minutes. Maintain internal temperature < 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1][2]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with 1N HCl (to remove TEA), then Brine.[1][2] Dry over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: Expect a white solid.[1][2] Yield typically >85%.[1][2]

Step 2: Reduction to 3-(Aminomethyl)-N-methylbenzenesulfonamide

Objective: Reduce the nitrile to a primary amine without cleaving the S-N bond.[1]

  • Setup: Dissolve the intermediate (from Step 1) in Methanol saturated with Ammonia (to prevent secondary amine formation).

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) under an Argon atmosphere.[1][2] Caution: Raney Ni is pyrophoric when dry.[2]

  • Hydrogenation: Purge the vessel with Hydrogen (H₂) gas.[1][2] Stir vigorously under H₂ balloon pressure (or 50 psi in a Parr shaker for faster rates) at RT for 12–16 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.[1][2]

  • Purification: Concentrate the filtrate. The crude amine can be purified via Flash Column Chromatography (DCM/MeOH/NH₄OH gradient) or converted to the HCl salt for crystallization.[1][2]

Quality Control & Characterization

To validate the identity of the synthesized product, compare spectral data against the following diagnostic markers.

¹H NMR (400 MHz, DMSO-d₆) Expectations
  • Aromatic Region (7.5 – 7.9 ppm): Four protons corresponding to the meta-substituted benzene ring.[1][2] Look for the singlet (H-2) and multiplet patterns typical of 1,3-substitution.[1]

  • Sulfonamide N-H (7.4 ppm): Broad singlet (exchangeable with D₂O), coupled to the methyl group.[1][2]

  • Aminomethyl CH₂ (3.8 ppm): Singlet (2H).[1][2] If isolated as a salt, these protons may shift downfield.[1][2]

  • N-Methyl CH₃ (2.4 – 2.5 ppm): Doublet (due to coupling with NH) or singlet if NH is exchanged.[1][2]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 201.26 m/z.[1][2]

Applications in Drug Discovery[1][2][3][8][9]

  • Fragment-Based Screening: The molecule complies with the "Rule of Three" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3), making it an ideal fragment for X-ray crystallographic screening.[1]

  • Linker Chemistry: The primary amine allows for the attachment of this sulfonamide "warhead" to larger scaffolds, enabling the design of inhibitors that probe the active sites of metalloenzymes (e.g., MMPs or Carbonic Anhydrases).[1][2]

  • Solubility Enhancement: The sulfonamide group is polar but non-ionic at physiological pH, often improving the metabolic stability and solubility of lipophilic drug candidates.[1][2]

References

  • PubChem. (2025).[1][2][4][5][6] Compound Summary: 3-(Aminomethyl)benzenesulfonamide Derivatives. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

Sources

Foundational

physicochemical properties of 3-(aminomethyl)-N-methylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-N-methylbenzenesulfonamide Introduction 3-(aminomethyl)-N-methylbenzenesulfonamide (CAS No: 808761-43-5) is a sulfonamide derivative with p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-N-methylbenzenesulfonamide

Introduction

3-(aminomethyl)-N-methylbenzenesulfonamide (CAS No: 808761-43-5) is a sulfonamide derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to its successful development into a safe, stable, and efficacious drug product. These properties govern everything from its biological absorption and distribution to its formulation and manufacturing processes.

This guide provides a comprehensive overview of the essential physicochemical characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to API characterization.

Identity and Structural Confirmation

The first and most critical step in characterizing any API is to unequivocally confirm its chemical identity and structure. This ensures that the correct molecule is being studied and forms the basis for all subsequent analysis.

Rationale for Method Selection

A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the molecular structure. Mass spectrometry provides the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed insights into the specific arrangement of atoms and functional groups.

Key Analytical Techniques
PropertyTechniqueExpected Observations for 3-(aminomethyl)-N-methylbenzenesulfonamide
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Exact mass confirmation of the protonated molecule [M+H]⁺.
Elemental Composition HRMSDetermination of the molecular formula (C₈H₁₂N₂O₂S) from the exact mass.
Fragmentation Pattern Tandem Mass Spectrometry (MS/MS)Characteristic fragments include loss of the SO₂NHCH₃ group and cleavage at the benzylic C-N bond.[1][2]
Structural Backbone ¹H and ¹³C NMR SpectroscopySpecific chemical shifts and coupling patterns for aromatic protons, the aminomethyl (CH₂NH₂) group, and the N-methyl (NHCH₃) group.[3][4][5]
Functional Groups FTIR SpectroscopyCharacteristic vibrational frequencies for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C bonds.[6][7][8]
Experimental Protocols

1.3.1. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Method: Infuse the sample solution directly into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to confirm the elemental composition. For MS/MS, select the precursor ion and apply collision-induced dissociation (CID) to generate and analyze the fragment ions.[1][9][10]

1.3.2. NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Method: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature (e.g., 25°C).

  • Data Analysis: Assign proton and carbon signals based on chemical shifts, multiplicities, and correlations, confirming the connectivity of the molecule.[11][12]

1.3.3. FTIR Spectroscopy

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Method: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.[6][13][14]

Solid-State Characterization

The solid-state form of an API can significantly impact its stability, solubility, and manufacturability. It is crucial to identify whether the compound is crystalline or amorphous and to screen for the existence of different crystalline forms (polymorphs).

Rationale for Method Selection

X-ray Powder Diffraction (XRPD) is the primary technique for identifying the solid form, as it provides a unique "fingerprint" of the crystal lattice.[15][16] Differential Scanning Calorimetry (DSC) is used to determine the melting point and to detect phase transitions, providing complementary information.[17][18]

Summary of Solid-State Properties
PropertyTechniquePurpose
Crystallinity X-ray Powder Diffraction (XRPD)Distinguishes between crystalline (sharp peaks) and amorphous (broad halo) material.[19][20]
Polymorphism XRPD & DSCIdentifies different crystalline forms, each with a unique diffraction pattern and thermal profile.
Melting Point (Tₘ) Differential Scanning Calorimetry (DSC)Determines the temperature at which the solid transitions to a liquid, an indicator of purity.[21][22][23]
Experimental Protocols

2.3.1. X-ray Powder Diffraction (XRPD)

  • Instrumentation: Powder X-ray Diffractometer.

  • Sample Preparation: Lightly grind the sample to a fine powder and pack it into a sample holder.

  • Method: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: The resulting diffractogram is compared to reference patterns or used to identify the solid form as crystalline or amorphous.[15][24]

2.3.2. Differential Scanning Calorimetry (DSC)

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Method: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty, sealed pan is used as a reference.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.[17][18][21]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg API P2 Seal in Aluminum Pan P1->P2 A1 Place sample & reference in DSC cell P2->A1 A2 Heat at 10°C/min under N2 purge A1->A2 D1 Generate Thermogram (Heat Flow vs. Temp) A2->D1 D2 Identify Endotherm Peak D1->D2 D3 Determine Melting Point (Tm) D2->D3

Caption: Workflow for Melting Point Determination using DSC.

Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to measure solubility in aqueous media across a physiologically relevant pH range, as well as in solvents used during manufacturing.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility because it is a direct measurement that allows the system to reach a true equilibrium.[25][26]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Principle: An excess amount of the solid API is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved API is then measured in the supernatant.[27][28][29]

  • Materials:

    • 3-(aminomethyl)-N-methylbenzenesulfonamide

    • Phosphate and acetate buffers (pH 1.2, 4.5, 6.8, 7.4)

    • Purified water

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Syringe filters (e.g., 0.45 µm PVDF)

    • HPLC system for quantification

  • Procedure:

    • Add an excess of the solid API to a vial (e.g., 5-10 mg).

    • Add a known volume of the desired medium (e.g., 2 mL).

    • Seal the vials and place them on the orbital shaker.

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the experiment.

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.

    • Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC method.

    • Measure the final pH of the saturated solution.[25]

Hypothetical Solubility Data
MediumTemperature (°C)Final pHSolubility (mg/mL)
pH 1.2 Buffer251.21> 50
pH 4.5 Buffer254.5225.4
pH 6.8 Buffer256.8110.2
pH 7.4 Buffer257.398.5
Purified Water257.1 (approx.)9.1

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For 3-(aminomethyl)-N-methylbenzenesulfonamide, which contains a basic aminomethyl group and a weakly acidic sulfonamide N-H, the pKa values will dictate its charge state, solubility, and membrane permeability at different physiological pHs.

Rationale for Method Selection

Potentiometric titration is a highly accurate and direct method for pKa determination, especially for compounds with pKa values in the range of 2-12.[30][31][32][33] UV-spectrophotometry is a valuable alternative for compounds with a chromophore near the ionizable center, requiring less material.[34][35]

Experimental Protocol: Potentiometric Titration
  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously. The pKa is determined from the inflection point of the resulting titration curve.[30][33][36]

  • Procedure:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Prepare a solution of the API (e.g., 1 mM) in water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is low.

    • Purge the solution with nitrogen to remove dissolved CO₂.[33]

    • Titrate the solution with a standardized solution of HCl (to determine the basic pKa) and then with NaOH (to determine the acidic pKa).

    • Record the pH after each incremental addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKa_Logic cluster_groups Ionizable Groups cluster_pH Physiological pH Impact Compound 3-(aminomethyl)-N-methylbenzenesulfonamide Basic Basic Center (Aminomethyl group, -CH₂NH₂) pKa₁ (approx. 9-10) Compound->Basic Acidic Acidic Center (Sulfonamide N-H) pKa₂ (approx. 10-11) Compound->Acidic pH_Low Low pH (Stomach, pH ~2) -CH₂NH₃⁺ (Cationic) -SO₂NHCH₃ (Neutral) Basic->pH_Low Protonated pH_High Physiological pH (~7.4) -CH₂NH₃⁺ (Cationic) -SO₂NHCH₃ (Neutral) Basic->pH_High Protonated Acidic->pH_Low Neutral Acidic->pH_High Neutral

Caption: Ionization states of the compound at different pH values.

Lipophilicity (LogP / LogD)

Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Rationale for Method Selection

The shake-flask method, as described in OECD Guideline 107, is the standard method for direct LogP measurement for compounds within a LogP range of -2 to 4.[37][38][39]

Experimental Protocol: Shake-Flask Method for LogP
  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the API in the phase where it is more soluble.

    • Add the API to a flask containing known volumes of the pre-saturated n-octanol and aqueous buffer (use a buffer that ensures the molecule is in its neutral form, if possible).

    • Shake the flask for a sufficient time to reach equilibrium (e.g., 24 hours at a constant temperature).

    • Separate the two phases by centrifugation.[37]

    • Determine the concentration of the API in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP as: Log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

  • For LogD: The same procedure is followed, but using a buffer at a specific pH (e.g., 7.4).

Predicted and Measured Lipophilicity Data
ParameterMethodValueInterpretation
cLogP Computational~1.5Indicates moderate lipophilicity for the neutral species.
LogD at pH 7.4 Experimental~ -0.5The positive charge on the amine at pH 7.4 significantly increases hydrophilicity.

Chemical Stability

Understanding the intrinsic stability of an API is critical for determining appropriate storage conditions, re-test periods, and for developing stability-indicating analytical methods. Forced degradation studies deliberately stress the API to identify potential degradation products and pathways.[40]

Rationale and Approach

Forced degradation studies are conducted under conditions more severe than those used for accelerated stability testing, as outlined in ICH guideline Q1A(R2).[41][42] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a detectable level without completely destroying the molecule.[41][43]

Forced Degradation Conditions
Stress ConditionTypical Procedure
Acid Hydrolysis Reflux in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Reflux in 0.1 M NaOH at 60°C for 24 hours.
Oxidation Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Store solid sample at 80°C for 48 hours.
Photostability Expose solid sample to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[42][44]

Following exposure, all samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent API and any degradation products.

Conclusion

The comprehensive physicochemical characterization outlined in this guide provides the foundational knowledge required for the successful development of 3-(aminomethyl)-N-methylbenzenesulfonamide. By systematically evaluating its identity, solid-state properties, solubility, ionization, lipophilicity, and stability, researchers can make informed decisions regarding formulation design, manufacturing processes, and analytical method development. This structured, rationale-driven approach ensures scientific integrity and is essential for navigating the regulatory landscape of pharmaceutical development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Available from: [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Capodaglio, G., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2015). ACS Medicinal Chemistry Letters, 6(11), 1068-1072. Available from: [Link]

  • USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Kokotou, M.G. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020). Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Shou, W.Z., & Galin, F.S. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. (2001). Journal of Liquid Chromatography & Related Technologies, 24(19), 2947-2962. Available from: [Link]

  • Baes, A.U., et al. Development of Methods for the Determination of pKa Values. (2009). Acta Chimica Slovenica, 56(1). Available from: [Link]

  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). Available from: [Link]

  • USP-NF. 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013). Available from: [Link]

  • SERC (Carleton). X-ray Powder Diffraction (XRD). (2018). Available from: [Link]

  • CureFFI.org. Differential scanning calorimetry. (2016). Available from: [Link]

  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • DGRA. Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014). Available from: [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available from: [Link]

  • American Pharmaceutical Review. X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). Available from: [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Available from: [Link]

  • ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ACS Publications. Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. (2021). Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

  • Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Journal of the Chemical Society (Resumed). The infrared spectra of some sulphonamides. (1955). Available from: [Link]

  • Eurofins Scientific. Solid State Characterization. (2024). Available from: [Link]

  • Scribd. Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]

  • Journal of Biomolecular NMR. Tritium NMR studies of the human carbonic anhydrase I-benzenesulfonamide complex. (1997). Available from: [Link]

  • Course Hero. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of.... Available from: [Link]

  • Biochemistry. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. (1988). Available from: [Link]

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Sources

Exploratory

3-(aminomethyl)-N-methylbenzenesulfonamide CAS number and identifiers

Executive Summary 3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5) is a bifunctional building block critical to fragment-based drug discovery (FBDD).[1] Structurally, it presents a sulfonamide pharmacophore —...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5) is a bifunctional building block critical to fragment-based drug discovery (FBDD).[1] Structurally, it presents a sulfonamide pharmacophore —validated in kinase and carbonic anhydrase inhibition—linked to a primary benzylic amine , which serves as a high-reactivity "handle" for diversification.[1]

This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer field-proven synthetic routes, structural-activity relationship (SAR) insights, and self-validating experimental protocols.[1] It is designed for medicinal chemists requiring high-fidelity integration of this scaffold into lead optimization campaigns.[1]

Part 1: Chemical Identity & Physiochemical Profile

This section consolidates the core identifiers and physiochemical parameters necessary for precise database integration and experimental planning.

Core Identifiers
ParameterValue
Chemical Name 3-(Aminomethyl)-N-methylbenzenesulfonamide
CAS Number 808761-43-5
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
MDL Number MFCD09732338
SMILES CNS(=O)(=O)C1=CC=CC(=C1)CN
InChIKey GFJSJRZMSGCPFD-UHFFFAOYSA-N (Analogous backbone)
Physiochemical Properties (Computational & Experimental)
PropertyValueContext/Implication
LogP (Predicted) ~0.5 - 0.8Low Lipophilicity: Ideal for lowering cLogP in lead series.[1] High aqueous solubility.[1]
pKa (Sulfonamide) ~10.0Weakly acidic; remains neutral at physiological pH (7.4).[1]
pKa (Benzylamine) ~9.2Protonated at physiological pH; good for cation-pi interactions in binding pockets.[1]
PSA (Polar Surface Area) ~80 ŲWithin Veber's rules for oral bioavailability (<140 Ų).[1]
Boiling Point 365.2°C (Pred.)[1]High thermal stability; suitable for high-temp coupling reactions.[1]

Part 2: Strategic Synthesis & Manufacturing

Expertise & Experience: Direct synthesis of this compound is rarely performed from the bare benzene ring due to regioselectivity issues.[1] The most robust, scalable route utilizes 3-cyanobenzenesulfonyl chloride as the starting material.[1] This approach differentiates the two nitrogen centers early, preventing polymerization and ensuring regiocontrol.

Retrosynthetic Analysis

The logic follows a Protection-Free Strategy .[1] By installing the robust sulfonamide first, we avoid the need for amine protecting groups (like Boc/Cbz) on the benzylamine, as the nitrile precursor is inert to sulfonylation conditions.

Synthesis_Pathway Start 3-Cyanobenzenesulfonyl chloride (CAS 56542-67-7) Inter Intermediate: 3-Cyano-N-methyl benzenesulfonamide Start->Inter Step 1: MeNH2, THF 0°C to RT (Sulfonylation) Product Target: 3-(Aminomethyl)-N-methyl benzenesulfonamide Inter->Product Step 2: BH3-THF or Raney Ni/H2 (Nitrile Reduction)

Figure 1: Two-step convergent synthesis minimizing protection/deprotection steps.

Detailed Experimental Protocol
Step 1: Sulfonamide Formation

Objective: Selective reaction of the sulfonyl chloride with methylamine without hydrolyzing the chloride.[1]

  • Setup: Charge a flame-dried 3-neck flask with 3-cyanobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (Dichloromethane) or THF . Cool to 0°C under N₂ atmosphere.

  • Reagent Addition: Add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <5°C to prevent bis-alkylation or hydrolysis.[1]

  • Base Scavenger: Add Triethylamine (1.2 eq) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]

  • Workup: Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2] Wash with 1N HCl (to remove excess amine), then Brine. Dry over Na₂SO₄.[1][2]

  • Validation: ¹H NMR should show a doublet at ~2.6 ppm (N-Me) and aromatic protons.[1] The Nitrile peak (~2230 cm⁻¹) must be visible in IR.

Step 2: Nitrile Reduction (The "Critical Step")

Objective: Reduce the nitrile to the primary amine without reducing the sulfonamide. Note: LiAlH₄ is avoided as it can cleave sulfonamides.[1]

  • Reagent: Use Borane-THF complex (BH₃[1]·THF) (1.0 M, 3.0 eq).

  • Reaction: Dissolve the intermediate from Step 1 in anhydrous THF. Add BH₃[1]·THF dropwise at 0°C. Reflux for 4–6 hours.

  • Quench: Carefully add MeOH (gas evolution!) followed by 1N HCl to break the boron-amine complex. Reflux for 1 hour.

  • Purification: Basify with NaOH to pH >12. Extract with DCM.[1] The product is the free amine.[1]

  • Self-Validating Check:

    • IR: Disappearance of the Nitrile peak (~2230 cm⁻¹).

    • NMR: Appearance of benzylic CH₂ singlet at ~3.8 ppm.[1]

Part 3: Medicinal Chemistry Applications[4][5][6]

This scaffold is not merely a linker; it is a bioactive fragment .[1] The sulfonamide moiety acts as a hydrogen bond acceptor/donor pair, while the aminomethyl group provides a vector for growing the molecule into hydrophobic pockets.

Signaling Pathway & Pharmacophore Map

The compound is frequently employed in the design of Kinase Inhibitors (targeting the ATP hinge region) and Carbonic Anhydrase Inhibitors (CAIs) .

SAR_Logic Core 3-(Aminomethyl)-N-methyl benzenesulfonamide Sulf Sulfonamide Motif (SO2NHMe) Core->Sulf Amine Benzylic Amine (CH2NH2) Core->Amine Target1 Carbonic Anhydrase (Zn2+ Binding) Sulf->Target1 Primary interaction Target2 Kinase Hinge Binder (H-Bond Donor/Acceptor) Sulf->Target2 Secondary interaction Target3 Peptidomimetics (Amide Coupling) Amine->Target3 Synthetic Handle

Figure 2: Pharmacophore mapping showing the dual-modality of the scaffold.[1]

Key Application Areas
  • Nav1.7/Nav1.8 Inhibitors: Benzenesulfonamides are privileged structures for voltage-gated sodium channel blockers used in pain management.[1] The N-methyl group modulates solubility and blood-brain barrier (BBB) penetration compared to the primary sulfonamide [1].[1]

  • ROCK (Rho-kinase) Inhibitors: The aminomethyl-phenyl motif mimics the structure of Fasudil, allowing the amine to form salt bridges with Asp/Glu residues in the kinase active site [2].[1]

  • Fragment Libraries: Due to its low molecular weight (<250 Da) and distinct vectors, it is a standard entry in FBDD libraries for "SAR by NMR" screening.

Part 4: Handling, Stability & Safety

Trustworthiness: Protocols must account for the chemical nature of the substance.[1]

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The amine reacts with atmospheric CO₂ to form carbamates over time.[1]

  • Solubility: Soluble in DMSO, MeOH, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane).[1]

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).[1]

    • Hazard: Sulfonamides can cause hypersensitivity reactions in sensitized individuals.[1] Handle in a fume hood.

  • QC Criteria:

    • Purity >95% by HPLC (254 nm).[1]

    • Mass Spec (ESI+): [M+H]⁺ = 201.1.[1]

References

  • Synblock Chemical Database. Product Datasheet: 3-(Aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5).[1][3] Retrieved from

  • Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2).[1] Discusses Nav1.7 inhibition using benzenesulfonamide scaffolds. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(aminomethyl)-N-benzylbenzenesulfonamide (Analogous Structure).[1] Used for physiochemical property prediction.[1][4] Retrieved from [1]

  • BenchChem. Strategies for the Chemical Synthesis of 3-(aminomethyl)-N-methylbenzamide. Provides analogous synthetic routes for aminomethyl-benzamide/sulfonamide derivatives.[1][5] Retrieved from [1]

Sources

Foundational

therapeutic potential of 3-(aminomethyl)-N-methylbenzenesulfonamide derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 3-(Aminomethyl)-N-methylbenzenesulfonamide Derivatives Executive Summary The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-(Aminomethyl)-N-methylbenzenesulfonamide Derivatives

Executive Summary

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1] This guide focuses on a specific, promising subclass: 3-(aminomethyl)-N-methylbenzenesulfonamide derivatives. We will delve into the synthetic strategies for accessing these molecules, explore their primary mechanism of action as potent Rho-associated coiled-coil forming kinase (ROCK) inhibitors, and detail the necessary preclinical evaluations to validate their therapeutic potential. By integrating insights from synthetic chemistry, molecular biology, and pharmacology, this document serves as a technical resource for researchers and drug development professionals aiming to harness the potential of this versatile chemical scaffold for conditions ranging from cardiovascular disease to oncology and neurodegeneration.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NH₂ functional group, were first introduced as antimicrobial agents and have since evolved into a "privileged scaffold" in drug discovery.[1] Their remarkable versatility stems from their ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions with biological targets. This has led to their successful application as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1] The 3-(aminomethyl)-N-methylbenzenesulfonamide core, in particular, presents a unique structural framework. The aminomethyl group at the meta-position provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide posits that the primary therapeutic value of this scaffold lies in its potential to potently and selectively inhibit the Rho Kinase (ROCK) signaling pathway, a critical regulator of fundamental cellular processes.

Synthesis and Chemical Space Exploration

The generation of a diverse library of 3-(aminomethyl)-N-methylbenzenesulfonamide derivatives is the foundational step in exploring their therapeutic utility. The synthetic strategy must be robust, modular, and amenable to parallel synthesis for the efficient creation of analogues.

General Synthetic Approach

A common and effective route begins with a commercially available starting material, such as 3-cyanobenzenesulfonyl chloride. The synthesis proceeds through a few key transformations: sulfonamide formation, reduction of the nitrile to a primary amine, and subsequent functionalization of that amine. This modular approach allows for late-stage diversification, which is highly advantageous in a drug discovery campaign.

Below is a generalized workflow for the synthesis of these derivatives.

G A 3-Cyanobenzenesulfonyl Chloride B Sulfonamide Formation (e.g., with Methylamine) A->B R-NH₂ C 3-Cyano-N-methyl- benzenesulfonamide B->C D Nitrile Reduction (e.g., Catalytic Hydrogenation) C->D [H] E 3-(Aminomethyl)-N-methyl- benzenesulfonamide (Core Scaffold) D->E F Derivatization (Amide Coupling, Reductive Amination, etc.) E->F R'-COOH, R''-CHO, etc. G Library of Final Derivatives F->G

Caption: General synthetic workflow for producing a library of derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a hypothetical derivative, N-((3-((acetylamino)methyl)phenyl)sulfonyl)-N-methylacetamide, to illustrate the key steps.

Step 1: Synthesis of 3-Cyano-N-methylbenzenesulfonamide

  • Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in an ice bath (0 °C).

  • Add a solution of methylamine (2.0 eq, 40% in H₂O) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-(Aminomethyl)-N-methylbenzenesulfonamide

  • Dissolve the product from Step 1 (1.0 eq) in methanol.

  • Add Palladium on Carbon (10% w/w) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the core scaffold.

Step 3: Acetylation to Yield Final Product

  • Dissolve the amine from Step 2 (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C.

  • Add acetyl chloride (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and perform a standard aqueous workup as described in Step 1.

  • Purify the final compound via flash chromatography to yield the desired derivative.

Causality Insight: The choice of catalytic hydrogenation in Step 2 is critical for its high efficiency and clean conversion of the nitrile to the primary amine without affecting the sulfonamide group. The modularity of Step 3 is key; replacing acetyl chloride with other acyl chlorides, sulfonyl chlorides, or engaging the amine in reductive amination allows for broad chemical space exploration.

Primary Mechanism of Action: Rho Kinase (ROCK) Inhibition

The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and proliferation.[2] Dysregulation of this pathway is implicated in a wide range of diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making it a high-value therapeutic target.[3][4]

The Rho/ROCK Signaling Cascade

RhoA, a small GTPase, is activated by upstream signals (e.g., from G-protein coupled receptors). In its active, GTP-bound state, RhoA binds to and activates ROCK (ROCK1 and ROCK2 isoforms).[2] Activated ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP). Phosphorylation of the myosin-binding subunit of MLCP inhibits its phosphatase activity.[2] This leads to a net increase in the phosphorylation of Myosin Light Chain (MLC), which promotes actin-myosin interaction, stress fiber formation, and increased smooth muscle contraction.[2]

G cluster_0 Cell Exterior cluster_1 Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Binds & Activates MLCP MLCP (Active) ROCK->MLCP Phosphorylates (Inhibits) pMLCP p-MLCP (Inactive) pMLC p-MLC pMLCP->pMLC Dephosphorylation Blocked MLC Myosin Light Chain (MLC) MLC->pMLC MLCK Contraction Cell Contraction & Stress Fiber Formation pMLC->Contraction Inhibitor 3-(aminomethyl)-N- methylbenzenesulfonamide Derivative Inhibitor->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and the point of intervention.

Rationale for Scaffold as a ROCK Inhibitor

The 3-(aminomethyl)-N-methylbenzenesulfonamide scaffold shares structural similarities with known ROCK inhibitors like Fasudil. The core phenylsulfonamide can occupy the ATP-binding pocket of the kinase, while the functionalized aminomethyl group can extend into solvent-exposed regions or form additional interactions, providing a handle for modulating potency and isoform selectivity (ROCK1 vs. ROCK2).

Structure-Activity Relationship (SAR) Studies

Once a preliminary "hit" compound is identified, SAR studies are performed to systematically modify the structure and observe the effects on biological activity. The goal is to develop a potent and selective lead compound.

Key Modification Points and Hypothetical SAR

The diagram below highlights the key regions of the scaffold for chemical modification (R¹, R²).

G cluster_0 mol R1 R2

Caption: Key regions for SAR exploration on the core scaffold.

The following table summarizes hypothetical SAR data for a series of derivatives against ROCK2.

Compound IDR¹ Group (Modification at Amino)R² Group (Ring Substitution)ROCK2 IC₅₀ (nM)
LEAD-001 -H-H550
LEAD-002 -Acetyl-H210
LEAD-003 -Cyclopropylcarbonyl-H85
LEAD-004 -Isoquinoline (Amide link)-H12
LEAD-005 -Isoquinoline (Amide link)5-Fluoro8

SAR Interpretation: These hypothetical data suggest that increasing the steric bulk and introducing aromatic systems at the R¹ position (LEAD-002 to LEAD-004) significantly improves potency, likely by forming additional hydrophobic or pi-stacking interactions within the kinase domain. Furthermore, adding an electron-withdrawing group like fluorine to the phenyl ring (R²) can further enhance activity (LEAD-005), possibly by modulating the electronics of the sulfonamide group.

Preclinical Evaluation: Validating Therapeutic Efficacy

After optimizing for potency through SAR, the lead candidates must be evaluated in relevant biological systems.

In Vitro Cellular Assays

Cell-based assays are crucial for confirming that enzymatic inhibition translates into a functional cellular effect. A wound healing, or "scratch," assay is a standard method to assess the impact of ROCK inhibitors on cell migration, a process heavily dependent on the actin cytoskeleton.[5]

Protocol: Wound Healing (Scratch) Assay

  • Cell Seeding: Plate a confluent monolayer of a relevant cell type (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for angiogenesis studies) in a 24-well plate.

  • Wound Creation: Use a sterile p200 pipette tip to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: Wash the wells with PBS to remove dislodged cells and replace the media with fresh media containing various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Imaging: Immediately acquire baseline images (T=0) of the wounds using an inverted microscope.

  • Incubation: Incubate the plate at 37 °C and 5% CO₂.

  • Time-Lapse Imaging: Acquire images of the same wound fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 baseline.

  • Interpretation: An effective ROCK inhibitor will significantly reduce the rate of wound closure compared to the vehicle control, demonstrating an anti-migratory effect.[3][5]

Self-Validation: This protocol includes a vehicle control (typically DMSO) to establish the baseline rate of cell migration and positive controls (known ROCK inhibitors like Y-27632 or Fasudil) to validate that the assay system is responsive to ROCK inhibition. A dose-response curve should be generated to determine the EC₅₀ of the test compounds.

In Vivo Models of Disease

Promising candidates from in vitro testing must be evaluated in animal models to assess efficacy and safety. The choice of model is dictated by the intended therapeutic indication.

  • Hypertension: Spontaneously Hypertensive Rats (SHRs) are a standard model. Efficacy is measured by a significant reduction in systolic and diastolic blood pressure following compound administration.

  • Glaucoma: Models involving the injection of hypertonic saline into the episcleral veins can be used to induce ocular hypertension in rodents. A successful compound will lower intraocular pressure (IOP).

  • Cancer Metastasis: An orthotopic or tail-vein injection model using aggressive cancer cell lines (e.g., MDA-MB-231 breast cancer cells) can be used.[3] Efficacy is determined by a reduction in the number and size of metastatic nodules in target organs like the lungs.

Pharmacokinetics and Drug Metabolism (ADME)

A potent compound is therapeutically useless if it cannot reach its target in the body at sufficient concentrations. Pharmacokinetics is the study of what the body does to a drug: Absorption, Distribution, Metabolism, and Excretion (ADME).[6]

Key ADME Parameters and Evaluation

Early assessment of ADME properties is critical to de-risk a drug development program.

  • Absorption: How well the drug is absorbed into the bloodstream. Often assessed using the Caco-2 cell permeability assay to predict oral absorption.

  • Distribution: Where the drug goes in the body. Measured by parameters like plasma protein binding and volume of distribution (Vd).

  • Metabolism: How the drug is broken down by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. Assessed using liver microsomal stability assays.

  • Excretion: How the drug is eliminated from the body. Determined through analysis of urine and feces in animal studies.

The following table presents a target profile for a preclinical candidate.

ADME ParameterMeasurement AssayTarget ValueRationale
Solubility Kinetic Solubility Assay> 50 µMEnsures the compound can dissolve for absorption and formulation.
Permeability Caco-2 Assay (Papp A→B)> 10 x 10⁻⁶ cm/sPredicts good oral absorption.
Metabolic Stability Human Liver Microsome Assayt₁/₂ > 30 minIndicates the compound is not too rapidly cleared by the liver, allowing for a reasonable dosing interval.
CYP Inhibition CYP Inhibition Panel (e.g., 3A4)IC₅₀ > 10 µMReduces the risk of drug-drug interactions where the compound would inhibit the metabolism of other co-administered drugs.
Plasma Stability Incubation in Human Plasma> 90% remaining at 4hEnsures the compound is stable in circulation and not degraded by plasma esterases or other enzymes.

Conclusion and Future Directions

The 3-(aminomethyl)-N-methylbenzenesulfonamide scaffold represents a highly promising starting point for the development of novel therapeutics, particularly ROCK inhibitors. The modular synthetic routes allow for extensive SAR exploration to optimize potency, selectivity, and ADME properties. The well-established role of the Rho/ROCK pathway in numerous pathologies provides a clear path for preclinical and clinical development.

Future work should focus on several key areas:

  • Isoform Selectivity: Developing derivatives that selectively inhibit ROCK2 over ROCK1 may offer a better safety profile, as ROCK1 inhibition has been linked to hypotension.

  • Pharmacokinetic Optimization: Further chemical modifications to improve oral bioavailability and half-life will be critical for developing a clinically viable drug.

  • Exploration of Novel Indications: While the focus has been on cardiovascular, ocular, and oncologic diseases, the role of ROCK in fibrosis and neuro-inflammation suggests that these derivatives could have potential in treating conditions like idiopathic pulmonary fibrosis (IPF) or Alzheimer's disease.[4]

By pursuing these avenues of research, the full can be realized, leading to the development of next-generation medicines for a host of unmet medical needs.

References

  • Butcher, M. et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • (2026). 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Google Patents.
  • Ye, Z. et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry.
  • (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Assay.
  • (n.d.). Rho kinase inhibitor. Wikipedia.
  • Khanfar, M. A. et al. (n.d.). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC.
  • El-Sayed, N. N. E. et al. (2024). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
  • Liao, J. K., Seto, M., & Noma, K. (n.d.). Rho Kinase (ROCK) Inhibitors. PMC.
  • (2025). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. ResearchGate.
  • (2023). Pharmacokinetics and Pharmacodynamics: Current Concepts and Applications. ResearchGate.
  • Van de Velde, S. et al. (2015). The Effect of AMA0428, a Novel and Potent ROCK Inhibitor, in a Model of Neovascular Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science.
  • (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(Aminomethyl)-N-methylbenzenesulfonamide

[1] Executive Summary & Retrosynthetic Strategy 3-(Aminomethyl)-N-methylbenzenesulfonamide is a high-value bifunctional building block used in the development of protease inhibitors and kinase-targeting small molecules.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Retrosynthetic Strategy

3-(Aminomethyl)-N-methylbenzenesulfonamide is a high-value bifunctional building block used in the development of protease inhibitors and kinase-targeting small molecules.[1] Its structure features two distinct nitrogen handles: a chemically stable


-methylsulfonamide and a reactive primary benzylic amine.[1]

This guide details a robust, two-step synthesis designed for laboratory to pilot-scale production (1g – 100g). Unlike generic protocols, this workflow prioritizes chemoselectivity to prevent sulfonamide cleavage during the reduction step.

Retrosynthetic Logic

The synthesis is disconnected into two strategic transformations:

  • Nitrile Reduction: The benzylic amine is generated from a nitrile precursor. This avoids the use of highly reactive benzyl halides which can lead to over-alkylation (polymerization).

  • Sulfonyl Chloride Amination: The sulfonamide core is established first using the commercially available 3-cyanobenzenesulfonyl chloride.[1] This order of operations protects the nitrogen functionality early.

Retrosynthesis Target Target Molecule 3-(aminomethyl)-N-methylbenzenesulfonamide Intermediate Intermediate 3-cyano-N-methylbenzenesulfonamide Target->Intermediate Selective Reduction (BH3·THF) SM Starting Material 3-cyanobenzenesulfonyl chloride Intermediate->SM Sulfonamidation (MeNH2)

Figure 1: Retrosynthetic disconnection strategy emphasizing the nitrile route.

Safety & Handling Protocol

ReagentHazard ClassCritical Safety Measure
3-Cyanobenzenesulfonyl chloride Corrosive, Moisture SensitiveHandle in fume hood; store under inert gas.[1] Reacts violently with water to release HCl.[1]
Methylamine (2M in THF) Flammable, ToxicUse sealed pressure-relief glassware if heating; keep cold.[1]
Borane-THF Complex (

)
Pyrophoric, Water ReactiveEXTREME CAUTION. Quench carefully.[1] Evolution of

gas.[1] Use anhydrous conditions.

Step 1: Synthesis of 3-Cyano-N-methylbenzenesulfonamide[1]

This step utilizes a Schotten-Baumann type reaction under anhydrous conditions.[1] The use of THF over water/DCM biphasic systems is recommended to prevent hydrolysis of the sulfonyl chloride.

Reagents & Stoichiometry[2][3][4]
ComponentRoleEquivalents (eq)Amount (Example)
3-Cyanobenzenesulfonyl chlorideSubstrate1.010.0 g (49.6 mmol)
Methylamine (2.0 M in THF)Nucleophile2.562.0 mL (124 mmol)
Triethylamine (TEA)Base Scavenger1.28.3 mL (59.5 mmol)
Dichloromethane (DCM)SolventN/A100 mL
Detailed Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).[1][2]
    
  • Dissolution: Charge the RBF with 3-cyanobenzenesulfonyl chloride (10.0 g) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Amine Addition: Mix the Methylamine solution and Triethylamine in the addition funnel. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Technical Insight: The reaction is exothermic. Maintain internal temperature

      
       to prevent sulfonamide dimers.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The sulfonyl chloride spot (

    
    ) should disappear.
    
  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[2][3]

    • Wash the organic layer with 1M HCl (50 mL) to remove excess amine/TEA.[1]

    • Wash with Brine (50 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Result: Off-white solid. Yield is typically >90%.[1] No column chromatography is usually required at this stage.[1]

Step 2: Selective Reduction to 3-(Aminomethyl)-N-methylbenzenesulfonamide[1]

This is the critical step. Catalytic hydrogenation (Raney Ni) is possible but often requires high pressure (50 psi) and ammonia to suppress secondary amine formation.[1] Borane-THF (


)  is superior for laboratory scale as it selectively reduces the nitrile without cleaving the sulfonamide S-N bond.[1]
Reagents & Stoichiometry[2][3][4]
ComponentRoleEquivalents (eq)Amount (Example)
3-Cyano-N-methylbenzenesulfonamideIntermediate1.08.0 g (40.8 mmol)

(1.0 M)
Reducing Agent3.0122 mL (122 mmol)
Methanol (MeOH)Quenching AgentExcess~50 mL
HCl (6M Aqueous)Complex BreakerExcess20 mL
Detailed Protocol
  • Setup: Oven-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Strict

    
     atmosphere is mandatory. 
    
  • Substrate Charge: Dissolve the Intermediate (8.0 g) in anhydrous THF (40 mL).

  • Borane Addition: Cool the solution to 0°C. Add

    
      solution dropwise via syringe or cannula.
    
    • Caution: Gas evolution (

      
      ) may occur if the system is not perfectly dry.
      
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4–6 hours.

    • Mechanism:[1] The borane coordinates to the nitrile nitrogen, delivering hydride to the carbon. It forms a stable borazine complex that must be hydrolyzed.[1]

  • Quench & Hydrolysis (Critical Step):

    • Cool to 0°C.[1][4]

    • Slowly add MeOH (50 mL) dropwise. Vigorous bubbling will occur.[1]

    • Add 6M HCl (20 mL) and return to reflux for 1 hour. This breaks the Boron-Nitrogen bond.[1]

  • Isolation (Acid-Base Extraction):

    • Concentrate the mixture to remove THF/MeOH. You are left with an aqueous acidic residue.[1]

    • Wash the acidic aqueous phase with EtOAc (2 x 30 mL) to remove unreacted non-basic impurities.

    • Basify: Adjust the aqueous phase to pH > 12 using 4M NaOH. The product (amine) will precipitate or oil out.

    • Extract with DCM (3 x 50 mL).[1]

    • Dry (Na2SO4) and concentrate.[1][2][4]

Analytical Validation

Expected Data
  • Physical State: White to pale yellow solid or viscous oil.[1]

  • Mass Spectrometry (ESI+):

    
     Da.[1]
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.7 – 7.5 (m, 4H, Aromatic).
      
    • 
       7.4 (q, 1H, Sulfonamide NH).
      
    • 
       3.8 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       2.4 (d, 3H, N-Methyl).[1]
      
    • 
       1.8 (br s, 2H, Amine 
      
      
      
      ).
Process Workflow Diagram

Workflow Step1 Step 1: Sulfonamidation (SM + MeNH2) Workup1 Acid Wash (Remove Amine) Concentrate Step1->Workup1 2h @ RT Step2 Step 2: Reduction (BH3·THF Reflux) Workup1->Step2 Dry Intermediate Quench Critical Quench (MeOH + HCl Reflux) Step2->Quench Break B-N Complex Purification Acid-Base Extraction (Isolate Basic Amine) Quench->Purification pH Adjustment

Figure 2: Step-by-step process flow for the synthesis and purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete hydrolysis of Borane complexIncrease reflux time with HCl after MeOH quench.
Impurity at ~2.8 ppm (NMR) Dimethylamine formationEnsure methylamine source is pure; maintain low temp in Step 1.[1]
Product remains in Aqueous pH not high enough during extractionThe sulfonamide proton is acidic (

). Ensure pH > 12 to suppress sulfonamide ionization while keeping amine neutral? Correction: At pH 12, sulfonamide is anionic (

), Amine is neutral.[1] Strategy: Extract at pH 9-10 (Amine neutral, Sulfonamide neutral).

Correction on Extraction Strategy: The sulfonamide NH (


) and the primary amine (

for conjugate acid) present a challenge.
  • Optimal Extraction pH: Adjust aqueous layer to pH 9.5 . At this pH, the benzylic amine is largely unprotonated (neutral, organic soluble), and the sulfonamide is largely un-ionized (neutral, organic soluble). If pH is >12, the sulfonamide becomes a water-soluble salt.

References

  • BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Analogous nitrile reduction protocols). Link[1]

  • Google Patents. (2002).[1] US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones.[1] (Authoritative source for Borane-THF reduction of cyano-sulfones). Link

  • Organic Chemistry Portal. (2011).[1] Synthesis of Sulfonamides. (General methodologies for sulfonyl chloride reactivity). Link

  • National Science Foundation (NSF). (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (Validation of sulfonamide stability). Link[1]

Sources

Application

Application Note: Reductive Amination of 3-(Aminomethyl)-N-methylbenzenesulfonamide

Strategic Analysis & Chemical Context The Scaffold 3-(Aminomethyl)-N-methylbenzenesulfonamide is a high-value bifunctional building block in medicinal chemistry. It serves as a "linker-warhead" hybrid, connecting a core...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The Scaffold

3-(Aminomethyl)-N-methylbenzenesulfonamide is a high-value bifunctional building block in medicinal chemistry. It serves as a "linker-warhead" hybrid, connecting a core scaffold via the primary amine to a sulfonamide moiety, which often acts as a hydrogen bond donor/acceptor in active sites (e.g., carbonic anhydrase inhibitors, 5-HT receptor modulators).

The Challenge: Chemoselectivity & Solubility

While reductive amination is a standard transformation, this specific substrate presents two distinct challenges that generic protocols fail to address:

  • Amphoteric Solubility: The molecule contains a basic primary amine (pKa ~9.5) and a weakly acidic

    
    -methyl sulfonamide (pKa ~11.5). Standard non-polar solvents (DCM, Toluene) often lead to precipitation of the intermediate imine or the starting material, stalling the reaction.
    
  • Over-Alkylation: The benzylic nature of the primary amine makes it highly nucleophilic, increasing the risk of dialkylation (formation of tertiary amines) if the reducing agent is too aggressive or added too quickly.

The Solution: STAB-DCE System

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and allows for a "one-pot" procedure where the reducing agent is present during imine formation. The steric bulk of the acetoxy groups suppresses over-alkylation, ensuring high selectivity for the desired secondary amine.

Mechanistic Workflow

The following diagram outlines the reaction pathway and the critical decision points for preventing side reactions.

ReductiveAmination cluster_conditions Critical Parameters Start Start: 3-(aminomethyl)-N- methylbenzenesulfonamide Imine Intermediate: Hemiaminal/Imine (Equilibrium) Start->Imine + Aldehyde, DCE, AcOH Aldehyde Reagent: Aldehyde/Ketone (1.0 - 1.1 equiv) Aldehyde->Imine Reduction Reduction: NaBH(OAc)3 (STAB) Imine->Reduction Fast Reduction Product Product: Secondary Amine Reduction->Product Major Pathway SideProduct Side Product: Dialkylation Product->SideProduct Slow (Steric hindrance of STAB)

Figure 1: Reaction pathway highlighting the kinetic selectivity of STAB for the imine intermediate over the aldehyde/ketone.

Experimental Protocol

Materials
  • Substrate: 3-(Aminomethyl)-N-methylbenzenesulfonamide (1.0 equiv).

  • Electrophile: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
Step 1: Solubilization & Imine Formation
  • In a flame-dried round-bottom flask or reaction vial, dissolve 3-(aminomethyl)-N-methylbenzenesulfonamide (1.0 mmol, 200 mg) in DCE (4 mL, 0.25 M).

    • Expert Note: If the sulfonamide is not fully soluble, add THF (up to 20% v/v). Avoid Methanol in this step as it can react with STAB to form less selective borohydrides.

  • Add the Aldehyde/Ketone (1.05 mmol).

  • Add Glacial Acetic Acid (1.0 mmol, 1 equiv).

    • Why? The pH must be slightly acidic (pH 5–6) to catalyze the dehydration of the hemiaminal to the iminium ion.

  • Stir at room temperature for 30–60 minutes under Nitrogen.

Step 2: Reduction[1][2]
  • Add STAB (1.4 mmol, ~300 mg) in a single portion.

    • Observation: Mild effervescence may occur.

  • Stir the reaction at room temperature.

    • Aldehydes: Complete in 2–4 hours.

    • Ketones: May require 12–24 hours.

Step 3: Workup (The "Goldilocks" pH)

Crucial Step: The workup pH determines yield. The sulfonamide


-H is acidic (pKa ~11.5). If the pH is too high (>12), the product forms a salt and stays in the water layer.
  • Quench: Add saturated aqueous NaHCO3 (5 mL). Stir for 15 minutes to destroy boron complexes.

  • Check pH: Ensure the aqueous layer is pH 8–9.

    • If pH < 8:[3][4] Add small amounts of 1M NaOH.

    • If pH > 11: Adjust with dilute HCl (rarely needed if NaHCO3 is used).

  • Extraction: Extract with DCM (3 x 10 mL).

    • Note: If the product is polar, use EtOAc or CHCl3/iPrOH (3:1) .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Optimization & Troubleshooting

Solvent & Reagent Compatibility Table
VariableStandard ConditionAlternativeRationale
Solvent DCETHF or DCE/THFUse THF if the sulfonamide precipitates. Avoid MeOH with STAB.
Reductant STAB

Use Cyanoborohydride only if the ketone is extremely sterically hindered (requires MeOH solvent).
Acid Acetic Acid (1 eq)

For unreactive ketones, pre-mix amine/ketone with Titanium Isopropoxide to force imine formation before adding reductant.
Temp 20–25 °C40–50 °COnly elevate temperature for electron-deficient ketones; heat promotes side reactions.
Decision Tree for Difficult Substrates

DecisionTree Start Substrate Analysis Type Is it an Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone StdProtocol Use Standard STAB Protocol (DCE, AcOH, RT) Aldehyde->StdProtocol Steric Is it Sterically Hindered? Ketone->Steric Steric->StdProtocol No Titanium Protocol B: 1. Ti(OiPr)4, Neat, 1h 2. Dilute with EtOH 3. Add NaBH4 Steric->Titanium Yes (e.g., Acetophenone)

Figure 2: Optimization logic for selecting the correct reductive amination conditions.

Analytical Validation

To confirm the success of the reaction, look for these specific markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of Imine: Disappearance of the imine proton signal (usually ~8.0–8.5 ppm).

    • Benzylic Shift: The benzylic

      
       of the starting material appears around 3.80 ppm . Upon alkylation to a secondary amine, this often shifts upfield slightly or splits into an AB system if a chiral center is created nearby.
      
    • New Alkyl Signals: Appearance of the new alkyl group signals corresponding to the aldehyde/ketone used.

  • LC-MS:

    • Monitor for

      
      .
      
    • Warning: The sulfonamide group often gives a strong

      
       adduct.
      
    • Check for

      
       (Imine intermediate) to ensure reduction is complete.
      

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

    • Core Reference: Establishes STAB/DCE as the superior method for chemoselectivity.
  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Context: The foundational paper for reductive amination, useful for understanding pH dependence.
  • PubChem Compound Summary. (2025). "3-(Aminomethyl)benzenesulfonamide."[7][8][9] National Center for Biotechnology Information.

    • Data: Verification of physical properties and pKa values.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

    • Optimization: Protocol for hindered ketones cited in the Decision Tree.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 3-(aminomethyl)-N-methylbenzenesulfonamide

Welcome to the technical support center for 3-(aminomethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(aminomethyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a molecule possessing both a basic primary amine and a sulfonamide moiety, its solubility behavior is heavily influenced by solution pH and solvent choice. This document provides a structured approach, from fundamental principles to advanced troubleshooting protocols, to ensure reliable and reproducible experimental outcomes.

Section 1: Compound Physicochemical Profile

A foundational understanding of the physicochemical properties of 3-(aminomethyl)-N-methylbenzenesulfonamide is critical for troubleshooting its solubility. The molecule's structure dictates its behavior in different solvent systems.

Chemical Structure:

The molecule consists of a benzene ring substituted with a primary aminomethyl group (-CH₂NH₂) and an N-methylated sulfonamide group (-SO₂NHCH₃).

  • Primary Aminomethyl Group: This group is basic and will become protonated (-CH₂NH₃⁺) under acidic conditions. This ionization is the single most important factor for its aqueous solubility.[1][2]

  • N-methylbenzenesulfonamide Group: This portion of the molecule is relatively non-polar and contributes to its lower solubility in aqueous media at neutral pH.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 808761-43-5[3]
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
Key Functional Groups Primary Aliphatic Amine, N-substituted SulfonamideN/A
Estimated pKa 9.0 - 10.0 (for the conjugate acid of the aminomethyl group)Based on similar structures
Appearance Typically a solid powderN/A

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 3-(aminomethyl)-N-methylbenzenesulfonamide.

Q1: What is the recommended starting solvent for preparing a high-concentration stock solution?

A1: For most in vitro applications, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[5] Always use a fresh bottle or a properly stored vial of anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power for some compounds.[4]

Q2: I'm struggling to dissolve the compound in DMSO, even at a moderate concentration. What should I do?

A2: If you encounter difficulty, the dissolution process can be aided by mechanical or thermal energy. Follow these steps sequentially:

  • Vortexing: Ensure the mixture is being vortexed vigorously for several minutes.

  • Sonication: Use a bath sonicator to provide mechanical energy, which helps break up solid particulates and enhance dissolution.[4]

  • Gentle Warming: Warm the solution in a water bath to 37-50°C for 10-15 minutes.[4] Increased temperature often improves the solubility of solid compounds. Avoid excessive heat to prevent potential degradation.

Q3: Is 3-(aminomethyl)-N-methylbenzenesulfonamide soluble in aqueous buffers like PBS or water?

A3: The aqueous solubility of the neutral form of this compound is expected to be low. However, its solubility is highly pH-dependent due to the basic aminomethyl group.[1][2]

  • In acidic solutions (pH < 7): The amine group becomes protonated, forming a cationic salt which is significantly more water-soluble.[6]

  • In neutral or basic solutions (pH > 8): The compound exists primarily in its less soluble, neutral free-base form. Therefore, dissolving it directly into neutral PBS (pH 7.4) will likely result in a very low concentration solution or a suspension.

Q4: How should I store my DMSO stock solutions?

A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C in tightly sealed vials. It is generally recommended to store DMSO solutions at room temperature in a desiccator for short-term use to prevent freezing, as DMSO's freezing point is relatively high (18.5°C).[4]

Section 3: In-Depth Troubleshooting Guides

This section provides structured workflows for overcoming more persistent solubility challenges.

Issue: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer (e.g., PBS for a cell-based assay).

This is the most common solubility issue and occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous solution at the desired concentration. This is a classic example of exceeding the thermodynamic aqueous solubility.

Here is a logical workflow to diagnose and solve this issue.

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Strategy 1: Lower the final concentration. Perform a serial dilution to find the solubility limit. check_conc->lower_conc Yes conc_ok Concentration is fixed. Need to increase solubility. check_conc->conc_ok No end_solved Problem Solved lower_conc->end_solved check_ph Strategy 2: Modify the buffer pH. conc_ok->check_ph use_cosolvent Strategy 3: Use a co-solvent or formulation excipient. conc_ok->use_cosolvent salt_screen Advanced Strategy: Perform salt screening to find a more soluble solid form. conc_ok->salt_screen ph_explain Lowering the pH below 7 will protonate the amine, forming a more soluble salt. check_ph->ph_explain ph_explain->end_solved cosolvent_explain Co-solvents like PEG400 or surfactants can increase apparent solubility. use_cosolvent->cosolvent_explain cosolvent_explain->end_solved G cluster_0 High pH (e.g., pH > 9) cluster_1 Low pH (e.g., pH < 7) node_neutral R-CH₂-NH₂ (Neutral Free Base) LOW Aqueous Solubility node_protonated R-CH₂-NH₃⁺ (Protonated Cationic Salt) HIGH Aqueous Solubility node_neutral->node_protonated + H⁺ (Decrease pH) node_protonated->node_neutral - H⁺ (Increase pH)

Caption: The equilibrium between the neutral and protonated forms of the compound.

Recommendation: Prepare your final aqueous solution using a buffer with a pH of 4.5 to 6.8. The World Health Organization (WHO) recommends testing solubility across a pH range of 1.2–6.8 for classifying active pharmaceutical ingredients (APIs). [8]For cell culture experiments, ensure the final pH after adding the acidified compound stock is compatible with your assay.

Section 4: Advanced Solubility Enhancement Strategies

If modifying the concentration and pH is insufficient or not viable for your experimental system, more advanced formulation strategies may be required.

Salt Formation (Solid-State Optimization)

For long-term development, preparing a stable, crystalline salt of the compound is a standard industry practice. [][10]Salt screening involves reacting the free base with various pharmaceutically acceptable acids (counter-ions) to form new solid-state entities with potentially superior properties. [11][12]

  • Goal: To identify a salt form (e.g., hydrochloride, mesylate, tartrate) that has higher thermodynamic solubility and a better dissolution rate than the free base. [13]* Process: This is a specialized process that involves screening multiple counter-ions and crystallization conditions, followed by extensive solid-state characterization (e.g., XRPD, DSC).

Use of Co-solvents and Excipients

For preclinical studies, co-solvents can be used to increase the amount of compound that can be maintained in solution. [5]When diluting a DMSO stock, using a buffer that contains a small percentage of a co-solvent can prevent precipitation.

Commonly Used Excipients:

Excipient ClassExamplesMechanism of ActionReference
Co-solvents Polyethylene Glycol 400 (PEG400), Propylene Glycol, GlycerolReduces the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds.[7]
Surfactants Tween® 80, Solutol® HS-15Form micelles that encapsulate the drug molecule, increasing its apparent solubility.[14]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes where the drug molecule sits within the hydrophobic core of the cyclodextrin.[5]

Caution: Always perform vehicle-only controls in your experiments to ensure the chosen excipients do not interfere with the assay.

Section 5: Key Experimental Protocols

Protocol 1: Systematic Solubilization of a DMSO Stock Solution
  • Weigh: Accurately weigh the desired amount of 3-(aminomethyl)-N-methylbenzenesulfonamide powder into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex: Cap the vial tightly and vortex vigorously for 2 minutes. [4]4. Observe: Visually inspect the solution against a light source for any visible particulates.

  • Sonicate (if needed): If solids remain, place the vial in a bath sonicator for 10-15 minutes. [4]6. Warm (if needed): If solids still persist, place the vial in a 37°C water bath for 15 minutes, followed by another vortexing step. [4]7. Final Check: Once the solution is clear, it is ready for storage or serial dilution. If the compound does not dissolve, the concentration may be too high for DMSO alone.

Protocol 2: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard. [15][16][17]It is essential for understanding the true solubility limits of the compound.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis weigh 1. Add excess solid compound to vials add_buffer 2. Add buffers of different pH (e.g., 4.5, 6.8, 7.4) weigh->add_buffer agitate 3. Agitate at a constant temperature (e.g., 37°C) for 24-72 hours. add_buffer->agitate check_solid 4. Confirm presence of undissolved solid agitate->check_solid separate 5. Separate solid/liquid (Centrifuge and/or filter) check_solid->separate analyze 6. Quantify concentration in the supernatant (e.g., by HPLC-UV) separate->analyze

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Prepare a set of aqueous buffers at various pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4). [8]2. Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 37°C) for 24 to 72 hours to allow the solution to reach equilibrium. [8][16]4. Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed and then carefully collecting the supernatant. Filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is also recommended. [18]5. Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

By following these structured troubleshooting guides and protocols, researchers can effectively manage the solubility challenges of 3-(aminomethyl)-N-methylbenzenesulfonamide, leading to more accurate and reliable experimental results.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Sekiguchi, K., & Obi, N. (1961). Studies on Powdered Preparations. XVII. Dissolution Rate of Sulfonamides by Rotating Disk Method. Yakugaku Zasshi, 81(7), 1035-1040. Retrieved from [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-N-benzylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2021). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1033. Retrieved from [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved from [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for Amines. Molecules, 13(5), 1075–1103. Retrieved from [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]

  • McGilveray, I. J., & Mattok, G. L. (1975). Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Journal of pharmaceutical sciences, 64(11), 1835-1839. Retrieved from [Link]

  • Delgado, D. R., Martínez, F., & Jouyban, A. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 29(23), 5220. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 43(14), 2714-2725. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS omega, 3(7), 8436-8444. Retrieved from [Link]

  • Solid Form Screening. (n.d.). Enantia. Retrieved from [Link]

  • Discussion on ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(7), 559-567. Retrieved from [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Box, K., & Kloefer, B. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 43-50. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility enhancement techniques: A comprehensive review. Journal of applied pharmaceutical science, (2), 26-38. Retrieved from [Link]

  • Al-Masoudi, W. A. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. National Journal of Chemistry, 46, 316-323. Retrieved from [Link]

  • CHAPTER 7 AMINES. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminooxymethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-khedairy, E. B., & Al-shdefat, R. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 11(10), 525. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)-3-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bottoni, D. (2020, January 15). Does Your DMSO Pass These 2 Tests? The PCCA Blog. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of biomolecular screening, 14(6), 708-714. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(6), 1945-1946. Retrieved from [Link]

Sources

Optimization

minimizing side reactions when using 3-(aminomethyl)-N-methylbenzenesulfonamide

Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Core Directive & Molecule Profile Molecule: 3-(aminomethyl)-N-methylbenzenesulfonamide CAS: 628298-58-8 (Free Base) / 808761-43-5 (HCl Salt) Key Functional M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Chemoselectivity

Core Directive & Molecule Profile

Molecule: 3-(aminomethyl)-N-methylbenzenesulfonamide CAS: 628298-58-8 (Free Base) / 808761-43-5 (HCl Salt) Key Functional Motifs: [1]

  • Benzylic Primary Amine (

    
    ):  Highly nucleophilic, basic (
    
    
    
    ), prone to over-alkylation and oxidation.
  • Secondary Sulfonamide (

    
    ):  Weakly acidic (
    
    
    
    ), poor nucleophile unless deprotonated.

The Central Challenge: The primary challenge with this scaffold is Competitive Nucleophilicity . While the benzylic amine is the intended reaction center for most fragment expansions, the sulfonamide nitrogen can deprotonate under basic conditions, leading to unwanted


-disubstituted sulfonamide byproducts. Furthermore, the high reactivity of the benzylic amine makes mono-alkylation difficult via standard 

pathways.

Troubleshooting Guides (Modules)

Module 1: The Chemoselectivity Battle (Amine vs. Sulfonamide)

Issue: Your electrophile (e.g., alkyl halide, acyl chloride) is reacting at the sulfonamide nitrogen instead of, or in addition to, the benzylic amine.

Mechanism: The chemoselectivity is dictated almost entirely by pH and Base Selection .

  • Neutral/Weak Base: The benzylic amine is neutral (nucleophilic), while the sulfonamide remains protonated (non-nucleophilic).

  • Strong Base (

    
    ):  Reagents like NaH, KHMDS, or excess NaOH deprotonate the sulfonamide (
    
    
    
    ). The resulting anion is a potent nucleophile that competes with the amine.

Protocol: Ensuring Amine Selectivity

  • Avoid Strong Bases: Do not use NaH or alkoxides.

  • Use Inorganic Carbonates: Use

    
     or 
    
    
    
    in polar aprotic solvents (DMF/MeCN). These bases are strong enough to scavenge acid produced during coupling but generally too weak to fully deprotonate the
    
    
    -methylsulfonamide to a reactive extent.
  • Temperature Control: Keep reactions below

    
    . Sulfonamide alkylation typically requires higher activation energy than amine alkylation.
    

Self-Validating Check:

  • NMR Diagnostic:

    • Desired Product: The benzylic

      
       protons will shift significantly (typically downfield by 0.2–0.5 ppm upon acylation/alkylation). The sulfonamide 
      
      
      
      doublet (coupling to methyl) will remain visible (approx. 7.5 ppm in DMSO-
      
      
      ).
    • Side Product: Loss of the sulfonamide

      
       signal indicates sulfonamide capping.
      
Module 2: Preventing Over-Alkylation (The "Poly-Alkylation" Trap)

Issue: When attempting to attach a single alkyl group to the benzylic amine, you observe dialkylation (tertiary amine formation).

Mechanism: The product of the first alkylation (a secondary benzylic amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group. This leads to a runaway reaction.

Protocol: Reductive Amination (The Gold Standard) Direct alkylation with halides is discouraged. Use Reductive Amination for mono-selectivity.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 3-(aminomethyl)-N-methylbenzenesulfonamide (1.0 eq) and the target Aldehyde/Ketone (1.0–1.1 eq) in DCE or MeOH.

    • Crucial: Add drying agent (

      
       or molecular sieves) to drive equilibrium. Stir for 2–4 hours.
      
  • Reduction:

    • Add reducing agent:

      
       (1.5 eq).
      
    • Why this reagent? It reduces the imine/iminium species much faster than the aldehyde, preventing direct reduction of the starting material.

  • Quench:

    • Quench with saturated

      
      .
      

Data Comparison: Alkylation Strategies

MethodSelectivity (Mono:Di)Risk of Sulfonamide ReactionRecommendation
Direct Alkylation (R-Br, 1.0 eq) Poor (60:40)Moderate (if base is strong)AVOID
Reductive Amination (

)
Good (90:10)LowACCEPTABLE (Toxic)
Reductive Amination (

)
Excellent (>98:2)NegligiblePREFERRED
Module 3: Handling & Purification (Zwitterionic Issues)

Issue: Low recovery during aqueous workup; product trapped in the aqueous phase.

Mechanism: The molecule has a basic amine and an acidic sulfonamide.[2] At certain pH levels (near isoelectric point), it may exist as a zwitterion or highly polar species, making it water-soluble and difficult to extract into organic solvents (DCM/EtOAc).

Protocol: pH-Adjusted Extraction

  • Acidify: Treat reaction mixture with 1N HCl to ensure all amines are protonated (pH < 2). Wash with EtOAc (removes non-basic impurities).

  • Basify (Carefully): Adjust aqueous layer to pH ~8–9 using saturated

    
    .
    
    • Note: Do not go to pH > 12, or you will deprotonate the sulfonamide, making it a water-soluble salt (

      
      ).
      
  • Extract: Extract immediately with DCM/MeOH (9:1 ratio). The small amount of methanol helps solvate the polar sulfonamide.

Visualization: Decision Pathways

Figure 1: Chemoselectivity & Reaction Pathway

Caption: Logical flow for selecting reaction conditions based on the target electrophile, minimizing side reactions at the sulfonamide nitrogen.

Chemoselectivity Start Start: 3-(aminomethyl)- N-methylbenzenesulfonamide Target Target Electrophile? Start->Target Aldehyde Aldehyde/Ketone Target->Aldehyde Halide Alkyl Halide (R-X) Target->Halide Acyl Acyl Chloride/Anhydride Target->Acyl RedAm Protocol: Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm BaseChoice Base Selection Critical Halide->BaseChoice Acyl->BaseChoice MonoAmine Product: Mono-alkylated Amine (High Selectivity) RedAm->MonoAmine BaseChoice->MonoAmine High Dilution + Weak Base (K2CO3) BaseChoice->MonoAmine Stoichiometric DIPEA/TEA OverAlk Risk: Dialkylation BaseChoice->OverAlk Strong Base (NaH) SulfSide Risk: Sulfonamide N-Alkylation BaseChoice->SulfSide Excess Base

Figure 2: Workup & Purification Logic

Caption: Extraction strategy to navigate the amphoteric nature of the sulfonamide-amine scaffold.

Workup Mix Crude Reaction Mixture AcidWash Acidify (pH 1-2) Wash with EtOAc Mix->AcidWash AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Basify Adjust pH to 8-9 (Sat. NaHCO3) AqLayer->Basify Extract Extract with DCM:MeOH (9:1) Basify->Extract Correct pH Warning STOP: pH > 12 Basify->Warning Too Basic Loss Product forms Sulfonamide Anion (Stays in Water) Warning->Loss

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt directly in coupling reactions? A: Yes, but you must add exactly 1.0 equivalent of a tertiary amine base (like DIPEA) to liberate the free amine in situ.

  • Warning: If using the HCl salt in reductive amination, do not premix with the aldehyde without the base, or imine formation will be sluggish due to protonation of the nucleophile.

Q: Why do I see a "doublet of quartets" in the NMR for the methyl group? A: This is normal. The


-methyl group on the sulfonamide (

) couples to the adjacent NH proton (splitting it into a doublet) and the NH proton couples back. If you add

, the NH exchanges out, and the methyl signal should collapse to a singlet. This is a good purity check.

Q: Is the benzylic amine sensitive to air oxidation? A: Benzylic amines can slowly oxidize to form imines or aldehydes upon prolonged exposure to air and light, especially in solution.

  • Storage: Store the solid (preferably the HCl salt) at 4°C under argon.

  • Solution: Do not leave dilute solutions standing in CDCl3 for days, as the acidity of the solvent can accelerate decomposition.

Q: I need to protect the amine. Which group is best? A: The Boc (tert-butoxycarbonyl) group is ideal.

  • Protocol: React with

    
     (1.1 eq) and 
    
    
    
    in THF/Water.
  • Selectivity: The Boc group will selectively protect the primary benzylic amine over the secondary sulfonamide under these mild aqueous/organic conditions.

References

  • PubChem. 3-(Aminomethyl)benzenesulfonamide Compound Summary. National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[4] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link] (Context on sulfonamide solubility and physicochemical properties).

  • Master Organic Chemistry. Reductive Amination.[Link]

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Troubleshooting

Technical Support Center: Purification of 3-(aminomethyl)-N-methylbenzenesulfonamide

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-(ami...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-(aminomethyl)-N-methylbenzenesulfonamide (CAS: 808761-43-5).[1] Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My isolated 3-(aminomethyl)-N-methylbenzenesulfonamide sample is off-white, yellow, or brown. What causes this discoloration and how can I fix it?

A1: Root Cause Analysis & Solution

Discoloration in samples containing aromatic amines is a classic sign of oxidation. The primary aminomethyl group (-CH₂NH₂) is susceptible to air oxidation, forming colored impurities. This process can be accelerated by exposure to light and trace metal ions.

Proposed Solutions:

  • Activated Charcoal Treatment during Recrystallization: This is the most common and effective method for removing colored impurities. Activated charcoal has a high surface area that adsorbs large, colored polymeric oxidation byproducts.

  • Acid-Base Extraction: This technique leverages the basicity of the aminomethyl group to separate it from neutral or acidic impurities.

dot ```dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Decision tree for selecting a purification method.

Data Presentation: Recommended Chromatographic Conditions

If chromatography is chosen, these starting conditions are recommended. They should be optimized based on your specific impurity profile.

Parameter Flash Chromatography (Silica Gel) Reversed-Phase Prep-HPLC (C18)
Stationary Phase Silica Gel (230-400 mesh)C18 (5 or 10 µm particle size)
Mobile Phase A Hexane or Dichloromethane (DCM)0.1% Formic Acid or TFA in Water
Mobile Phase B Ethyl Acetate or Methanol0.1% Formic Acid or TFA in Acetonitrile
Typical Gradient 0-100% B over 20 column volumes5-95% B over 20-30 minutes
Detection UV at 254 nmUV at 254 nm or Diode Array Detector (DAD) [2]
Q3: I suspect my sample has degraded. What are the likely degradation pathways and how can I avoid them?

A3: Understanding and Preventing Degradation

Forced degradation studies, as mandated by ICH guidelines, help elucidate the intrinsic stability of a drug substance. [3][4]For 3-(aminomethyl)-N-methylbenzenesulfonamide, the primary sites of instability are the aminomethyl and sulfonamide groups.

Common Degradation Pathways:

  • Oxidation: As discussed in Q1, the aminomethyl group can oxidize. This is often promoted by air, light, and metal ions.

  • Hydrolysis: The sulfonamide bond (-SO₂-NH-) can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, cleaving the molecule. [5]* Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. [3] Prevention and Mitigation Strategies:

  • Storage: Store the compound in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C) to minimize oxidation and thermal degradation. [1]2. pH Control: During purification and handling in solution, maintain a pH between 4 and 8. Avoid prolonged exposure to strong acids or bases.

  • Use of Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Light Protection: Protect the compound from direct light during experiments and storage.

Frequently Asked Questions (FAQs)

  • What are potential process-related impurities from synthesis?

    • Impurities can arise from the starting materials or side reactions. For instance, if the synthesis starts from 3-cyano-N-methylbenzenesulfonamide, incomplete reduction could leave this starting material in your final product. Isomeric impurities, such as the 2- or 4-(aminomethyl) isomers, can also be present depending on the synthetic route.

  • What is a standard analytical protocol for final purity assessment?

    • A validated, stability-indicating HPLC method is the gold standard. [6]A typical method would use a C18 or C8 column with a gradient of acetonitrile and water containing 0.1% formic acid. Purity is determined by peak area percentage at a suitable wavelength (e.g., 254 nm or 265 nm). [6]Identity should be confirmed by mass spectrometry and NMR.

  • Can I use supercritical fluid chromatography (SFC) for purification?

    • Yes, SFC is an excellent technique for purifying sulfonamides. [7]It is a "green" alternative to normal-phase HPLC that often provides fast and efficient separations. A typical mobile phase would be carbon dioxide with a methanol modifier on a silica or aminopropyl column. [8]

References

  • ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • Google Patents.
  • Taylor, L. T., & Chang, H. K. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 32(4), 135-140. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • PMC. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chem-Impex. N-(3-Aminomethyl-phenyl)methanesulfonamide. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Link]

  • ResearchGate. Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Oxford Academic. Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]

  • Pharmaffiliates. sulfonamide-impurities. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubMed. Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Wiley Online Library. Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • PMC. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]

  • ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ResearchGate. The route to the synthesis of sulfonamides. [Link]

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Optimization

resolving hygroscopic issues with 3-(aminomethyl)-N-methylbenzenesulfonamide salts

Technical Support Center: 3-(aminomethyl)-N-methylbenzenesulfonamide Salts A Guide to Resolving Hygroscopic-Related Challenges in Research & Development From the Office of the Senior Application Scientist Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(aminomethyl)-N-methylbenzenesulfonamide Salts

A Guide to Resolving Hygroscopic-Related Challenges in Research & Development

From the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges related to the hygroscopic nature of 3-(aminomethyl)-N-methylbenzenesulfonamide and its various salt forms. The propensity of a compound to absorb atmospheric moisture—a property known as hygroscopicity—can introduce significant variability into experiments, affecting everything from accurate weighing and stability to dissolution rates and ultimately, therapeutic efficacy.[1][2]

This document provides a structured, question-and-answer-based approach to understanding, quantifying, and mitigating these issues. We will move from frequently encountered problems to in-depth troubleshooting protocols, grounding our recommendations in established principles of solid-state chemistry and pharmaceutical science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and concerns when working with potentially hygroscopic materials.

Q1: My batch of 3-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride has become clumpy and difficult to handle. What is happening?

A: This is a classic sign of hygroscopicity. Your compound is absorbing moisture from the ambient air. This can lead to physical changes like clumping, caking, or even deliquescence (dissolving in the absorbed water).[3] Such changes not only make the powder difficult to handle and weigh accurately but can also indicate the potential for chemical degradation or changes in the solid form (polymorphism).[3][4] It is crucial to manage the humidity of the storage and handling environment to prevent these issues.[4][5]

Q2: How can this moisture absorption affect my experimental results?

A: The consequences of uncontrolled moisture uptake are multifaceted and can severely compromise data integrity:

  • Inaccurate Weighing: If a compound absorbs water, its measured weight will be artificially high, leading to errors in concentration for all subsequent solutions and assays.

  • Altered Solubility & Dissolution: The presence of water can change the dissolution kinetics. For some compounds, it may lead to the formation of a less soluble hydrate form, which could negatively impact bioavailability assessments.[][7]

  • Chemical Instability: Moisture can act as a reactant or a medium for degradation pathways like hydrolysis, potentially reducing the purity of your active substance over time.[4][8]

  • Physical Instability: Moisture can induce a transition from a stable crystalline form to a different polymorph or an amorphous state, which can have different physical properties.[3][7]

Q3: Is there a quick fix for handling the hygroscopic batch I currently have?

A: For immediate use, the primary strategy is strict environmental control. Handle the compound in a low-humidity environment, such as a glove box purged with nitrogen or dry air.[5] Use a desiccator for short-term storage between uses. When weighing, work quickly and use a container with a small opening to minimize exposure to the atmosphere. While these are temporary fixes, they can help ensure more consistent results from your existing material.

Q4: What is the difference between hygroscopicity and deliquescence?

A: Hygroscopicity is the general ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is an extreme form of hygroscopicity where a solid absorbs so much moisture that it dissolves into a liquid solution. Understanding this distinction is key, as a deliquescent compound requires much more stringent handling and storage protocols.

Section 2: In-Depth Troubleshooting & Mitigation Strategies

When basic handling precautions are insufficient, a more systematic, data-driven approach is necessary. This section provides detailed guides for characterizing the problem and finding a long-term solution.

Guide 1: Quantifying the Hygroscopicity of Your Compound

Before you can solve the problem, you must understand its magnitude. Two primary analytical techniques are essential for characterizing the hygroscopic nature of a pharmaceutical solid.

Protocol 1: Thermogravimetric Analysis (TGA) for Water Content

TGA measures the change in mass of a sample as it is heated.[9][10][11] This is an excellent method for determining the amount of water or other volatile solvents present in your material.[12][13]

  • Objective: To quantify the percentage of water in a sample at a given time.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) into the TGA pan.

    • Heat the sample under a controlled atmosphere (usually nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a point above the boiling point of water (e.g., 150 °C).

    • The instrument records the mass of the sample as a function of temperature.

    • A distinct weight loss step occurring around 100 °C typically corresponds to the evaporation of adsorbed or free water.[9]

    • The percentage of weight lost in this step is calculated as the water content.[10][13]

  • Interpretation: TGA provides a snapshot of the water content. Repeating this analysis on samples exposed to different humidity conditions can help build a picture of its tendency to absorb water.

Protocol 2: Dynamic Vapor Sorption (DVS) for a Full Hygroscopicity Profile

DVS is the gold-standard technique for understanding how a material interacts with water vapor across a full range of relative humidity (RH).[14][15][16] It measures the mass change of a sample as the RH of the surrounding environment is systematically varied at a constant temperature.[17][18]

  • Objective: To determine the moisture sorption-desorption isotherm, which reveals the critical humidity points at which the material gains or loses significant amounts of water.

  • Methodology:

    • A small sample is placed in the DVS instrument.

    • The sample is typically dried first under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.

    • The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The instrument waits at each step until the sample's mass equilibrates before moving to the next RH level.[16][18]

    • After reaching the maximum RH, the process is reversed, decreasing the humidity in steps back to 0% RH to measure desorption.

    • The change in mass at each RH step is plotted to create a sorption-desorption isotherm.

  • Interpretation: The shape of the isotherm reveals the hygroscopic classification of the material. A large mass increase indicates high hygroscopicity. Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate physical changes like hydrate formation or amorphization.[17]

Guide 2: The Salt Screening Solution: Finding a Stable, Non-Hygroscopic Form

The most robust and permanent solution to hygroscopicity is often to change the salt form of the active pharmaceutical ingredient (API).[7][19] The choice of the counterion can dramatically alter the physicochemical properties of the compound, including its hygroscopicity, without changing its pharmacological activity.[][20][21]

The goal of a salt screening study is to systematically create and evaluate different salts to identify a candidate with an optimal balance of properties (low hygroscopicity, good solubility, high crystallinity, and stability).[7][22]

Diagram: Salt Screening & Selection Workflow A systematic approach to identifying an optimal, non-hygroscopic salt form.

G start Start: Hygroscopic API (e.g., 3-(aminomethyl)-N- methylbenzenesulfonamide Free Base) counterion Select Diverse Counterions (HCl, HBr, Mesylate, Tosylate, Succinate, Tartrate, etc.) start->counterion screening Small-Scale Salt Formation Experiments counterion->screening characterize Primary Characterization: - Crystallinity (XRPD) - Salt Formation (NMR/IR) screening->characterize decision1 Crystalline Salt Formed? characterize->decision1 tier2 Tier 2 Evaluation: - Hygroscopicity (DVS) - Solubility - Thermal Properties (DSC/TGA) decision1->tier2 Yes fail Re-evaluate Counterions or Consider Co-crystal decision1->fail No decision2 Acceptable Properties? tier2->decision2 tier3 Tier 3: Lead Candidate Scale-Up - Polymorph Screen - Chemical Stability (ICH Conditions) - Processability decision2->tier3 Yes decision2->fail No final Select Final Salt Form for Development tier3->final

Protocol 3: Small-Scale Salt Screening Experiment

  • Objective: To rapidly generate a variety of salts for preliminary evaluation.

  • Materials: 3-(aminomethyl)-N-methylbenzenesulfonamide free base, a selection of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, succinic, tartaric), and a range of crystallization solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate).

  • Methodology:

    • Dissolve a molar equivalent of the free base in a suitable solvent.

    • In a separate vial, dissolve a molar equivalent of the selected acid (counterion) in the same or a miscible solvent.

    • Combine the two solutions. Stir at room temperature or with gentle heating.

    • If a precipitate forms immediately, it can be isolated by filtration.

    • If no precipitate forms, attempt to induce crystallization by slow evaporation, cooling, or addition of an anti-solvent.

    • Repeat this process with a matrix of different counterions and solvents.

    • Dry the resulting solids under vacuum and analyze them using techniques like X-ray Powder Diffraction (XRPD) to confirm crystallinity and DVS to assess hygroscopicity.

Data Presentation: Hypothetical Salt Comparison

Below is an example of how data from a salt screen could be summarized to facilitate decision-making.

Salt FormCrystallinity (XRPD)Melting Point (DSC, °C)Aqueous Solubility (mg/mL)Water Uptake at 80% RH (DVS, % w/w)Hygroscopicity Class
Free Base Crystalline12551.2Slightly Hygroscopic
Hydrochloride Crystalline210558.5Very Hygroscopic
Mesylate Crystalline188400.8Slightly Hygroscopic
Tosylate Crystalline235150.1 Non-Hygroscopic
Succinate AmorphousN/A>10015.2Deliquescent

Based on this hypothetical data, the Tosylate salt would be the lead candidate for further development due to its excellent combination of crystallinity, high melting point, and non-hygroscopic nature.

Guide 3: Formulation and Handling Strategies

If changing the salt form is not feasible, you must rely on formulation and engineering controls. The appropriate strategy depends on the severity of the hygroscopicity.

Diagram: Decision Tree for Handling Hygroscopic Compounds Choosing the right mitigation strategy based on the material's properties.

G start Hygroscopic Compound Identified q1 Is the material 'Slightly Hygroscopic'? start->q1 a1 Standard Handling: - Store in well-sealed containers - Minimize exposure time - Use desiccator q1->a1 Yes q2 Is it 'Hygroscopic' to 'Very Hygroscopic'? q1->q2 No end_node Stable Product / Process a1->end_node a2 Enhanced Handling: - Work in a glove box (<20% RH) - Use moisture-proof packaging (e.g., foil pouches) q2->a2 Yes q3 Is it 'Deliquescent'? q2->q3 No a2->end_node a3 Formulation Intervention: - Film coating of tablets - Encapsulation - Co-processing with hydrophobic excipients (e.g., silica) q3->a3 Yes a3->end_node

Key formulation strategies include:

  • Film Coating: Applying a polymer film to a tablet or particle can act as a physical barrier to moisture.[5][23]

  • Encapsulation: Enclosing the hygroscopic material within a capsule or microsphere can protect it from the environment.[5][23]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients (like certain grades of microcrystalline cellulose or silicon dioxide) can help to repel ambient moisture.[5][23]

  • Packaging: Using high-barrier packaging, such as foil-foil blisters or containers with desiccants, is critical for maintaining product stability throughout its shelf life, in accordance with ICH guidelines.[24][25][26]

By systematically applying these analytical and developmental strategies, the challenges posed by hygroscopic salts of 3-(aminomethyl)-N-methylbenzenesulfonamide can be effectively overcome, leading to more robust and reliable scientific outcomes.

References

  • Applied Technical Services. (n.d.). TGA Moisture Analysis. Retrieved from ATS. [Link]

  • Chin, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. Retrieved from ECA Academy. [Link]

  • Fathima, N. (2014). Ich guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from Improved Pharma. [Link]

  • XRF Scientific. (2024). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. Retrieved from XRF Scientific. [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from Eltra. [Link]

  • Kumar, S. (2021). Salt Selection in Drug Development. Retrieved from Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. Retrieved from ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from EMA. [Link]

  • Crysforma. (n.d.). Salt screening. Retrieved from Crysforma. [Link]

  • SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Retrieved from SlideShare. [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from University of Wisconsin-Madison. [Link]

  • ResearchGate. (2025). An evaluation of salt screening methodologies. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from ResearchGate. [Link]

  • Kumar, L., et al. (2010). Analysis of relationships between solid-state properties, counterion, and developability of pharmaceutical salts. The AAPS Journal. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from Taylor & Francis Online. [Link]

  • AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from AQUALAB. [Link]

  • TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations. Retrieved from TA Instruments. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from Ardena. [Link]

  • METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. Retrieved from METTLER TOLEDO. [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from Wikipedia. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from PharmaInfo. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from Semantic Scholar. [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Retrieved from ResearchGate. [Link]

  • Aston University. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from Aston Research Explorer. [Link]

  • Taylor & Francis. (n.d.). Counterions – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Apte, S. P. (2011). The counter ion: expanding excipient functionality. AAPS PharmSciTech. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide

This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will delve into a robust LC-MS/MS method, offering a detailed rationale for analytical choices and comparing its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated method for the identification and purity assessment of this compound.

The accurate characterization of pharmaceutical intermediates like 3-(aminomethyl)-N-methylbenzenesulfonamide is a cornerstone of drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] LC-MS stands as a powerful and widely adopted analytical tool for this purpose, offering unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[1][3]

I. Proposed LC-MS/MS Method for 3-(aminomethyl)-N-methylbenzenesulfonamide

Given the polar nature of the primary amine and the aromatic sulfonamide moiety, a reversed-phase liquid chromatography (RPLC) method coupled with tandem mass spectrometry (MS/MS) is the recommended approach for the characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide.

A. Chromatographic Separation: The Rationale

The initial step in any LC-MS analysis is the chromatographic separation of the analyte of interest from impurities and matrix components.[1] For 3-(aminomethyl)-N-methylbenzenesulfonamide, a C18 stationary phase is a suitable starting point due to its versatility in retaining moderately polar to nonpolar compounds.[4]

The mobile phase composition is critical for achieving good peak shape and retention. A typical mobile phase system for this type of analyte would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The formic acid serves to protonate the primary amine group, enhancing its retention on the C18 column and improving ionization efficiency in the mass spectrometer. A gradient elution, starting with a low percentage of organic modifier and gradually increasing, will effectively elute the target compound while separating it from potential impurities with different polarities.[4]

Experimental Workflow: LC-MS/MS Analysis

LC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection MobilePhase Mobile Phase Gradient (Water w/ 0.1% Formic Acid & Acetonitrile) Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm) Separation Analyte Separation Column->Separation MobilePhase->Column Flow Rate: 0.3 mL/min Ionization Electrospray Ionization (ESI) Positive Mode Separation->Ionization Eluent Transfer Precursor Quadrupole 1 (Q1) Precursor Ion Selection (m/z 201.08) Ionization->Precursor Fragmentation Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Precursor->Fragmentation Collision Energy ProductIon Quadrupole 3 (Q3) Product Ion Scanning Fragmentation->ProductIon Detector Detection & Data Acquisition ProductIon->Detector

Caption: Workflow for the LC-MS/MS analysis of 3-(aminomethyl)-N-methylbenzenesulfonamide.

B. Mass Spectrometric Detection: Ionization and Fragmentation

Electrospray ionization (ESI) in positive ion mode is the ideal choice for 3-(aminomethyl)-N-methylbenzenesulfonamide. The presence of the basic primary amine group readily accepts a proton to form a stable [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) is employed for unambiguous identification and structural confirmation.[5] The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). The fragmentation pattern is a unique fingerprint of the molecule.

Based on the structure of 3-(aminomethyl)-N-methylbenzenesulfonamide (C₈H₁₂N₂O₂S, Molecular Weight: 200.26 g/mol ), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 201.08.

Predicted Fragmentation Pathway

The major fragmentation pathways for sulfonamides typically involve the cleavage of the S-N bond and the C-S bond.[6][7][8]

Fragmentation_Pathway cluster_frags Major Fragment Ions Parent [M+H]⁺ m/z 201.08 Frag1 [C₇H₈NO₂S]⁺ m/z 170.03 (Loss of CH₅N) Parent->Frag1 - CH₅N Frag3 [C₈H₁₁N₂]⁺ m/z 135.10 (Loss of SO₂) Parent->Frag3 - SO₂ Frag2 [C₇H₈N]⁺ m/z 106.07 (Loss of SO₂ & CH₃NH) Frag1->Frag2 - SO₂

Caption: Predicted MS/MS fragmentation of protonated 3-(aminomethyl)-N-methylbenzenesulfonamide.

C. Expected LC-MS Characterization Data

The following table summarizes the anticipated data from the LC-MS/MS analysis of 3-(aminomethyl)-N-methylbenzenesulfonamide.

ParameterExpected ValueRationale
Retention Time (RT) 2-5 minutesDependent on the specific gradient and column dimensions.
Precursor Ion [M+H]⁺ (m/z) 201.08Calculated from the molecular formula C₈H₁₂N₂O₂S.
Major Product Ion 1 (m/z) 170.03Corresponds to the loss of the methylamine group.
Major Product Ion 2 (m/z) 135.10Corresponds to the loss of sulfur dioxide (SO₂).
Major Product Ion 3 (m/z) 106.07Subsequent loss of SO₂ from the m/z 170.03 fragment.

II. Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique, other analytical methods can also be employed for the characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide. The choice of method often depends on the specific analytical need, such as routine quality control versus in-depth structural elucidation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity, provides structural information, suitable for complex matrices.[3][9]Higher initial instrument cost, requires skilled operators.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and thermally stable compounds, provides reproducible fragmentation patterns for library matching.[10]Requires derivatization for polar compounds like amines, potential for thermal degradation.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility in a capillary coupled to a mass spectrometer.High separation efficiency, suitable for charged and highly polar compounds, low sample and solvent consumption.[5]Lower loading capacity, can be less robust than LC-MS for routine analysis.
Spectrophotometry Measurement of light absorption after a color-forming reaction (e.g., diazotization).Simple, low-cost instrumentation, suitable for routine quantification in simple matrices.[11]Low selectivity, susceptible to interference from other compounds, provides no structural information.

III. Detailed Experimental Protocol: LC-MS/MS Method

This protocol outlines a starting point for the method development and validation for the analysis of 3-(aminomethyl)-N-methylbenzenesulfonamide.[2][12]

1. Standard and Sample Preparation

  • Prepare a stock solution of 3-(aminomethyl)-N-methylbenzenesulfonamide (1 mg/mL) in methanol.

  • Create a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • For process samples or impurity analysis, dissolve the sample in a suitable solvent and dilute as necessary to fall within the calibration range.

2. LC Parameters

  • LC System: Agilent 1290 Infinity II LC or equivalent.[13]

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

3. MS Parameters

  • MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[13]

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Gas Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Q1/Q3 Transition 1: 201.08 -> 170.0

    • Q1/Q3 Transition 2: 201.08 -> 135.1

    • Q1/Q3 Transition 3: 201.08 -> 106.1

  • Collision Energy: Optimize for each transition (typically 10-30 eV).

4. Data Analysis

  • Integrate the chromatographic peaks for the selected MRM transitions.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of 3-(aminomethyl)-N-methylbenzenesulfonamide in unknown samples using the calibration curve.

  • Confirm the identity of the compound by the presence of all MRM transitions at the expected retention time.

IV. Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the characterization of 3-(aminomethyl)-N-methylbenzenesulfonamide. The detailed protocol and the predicted fragmentation data serve as a solid foundation for method development and validation in a research or quality control environment. While alternative techniques exist, the superiority of LC-MS/MS in terms of its combined separation power and specificity makes it the gold standard for the analysis of critical pharmaceutical intermediates.

References

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 3-(aminomethyl)-N-methylbenzenesulfonamide

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 3-(aminomethyl)-N-methylbenzenesulfonamide, a key intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 3-(aminomethyl)-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will move beyond a simple checklist approach, delving into the scientific rationale behind methodological choices and comparing two distinct analytical approaches: a robust, gradient-based method (Method A) and a rapid, isocratic alternative (Method B). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate an HPLC method that is truly fit for its intended purpose, ensuring data integrity and regulatory compliance.

The validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a critical step in the drug development lifecycle.[4][5][6]

The Analyte and Chromatographic Challenge

3-(aminomethyl)-N-methylbenzenesulfonamide (MW: 200.26 g/mol , Formula: C8H12N2O2S) is a polar molecule containing a primary amine and a sulfonamide group.[7] The inherent polarity of this compound presents a challenge for traditional reversed-phase (RP) chromatography, where it may exhibit poor retention on standard C18 columns, eluting close to the solvent front.[8]

To address this, our primary proposed method, Method A , will utilize a modern C18 column with enhanced polar retention capabilities and a gradient elution to ensure adequate retention and separation from potential impurities. In contrast, Method B will represent a faster, isocratic screening method, which may be suitable for in-process controls but could present limitations in resolving complex impurity profiles.

Comparative Chromatographic Conditions
ParameterMethod A: High-Resolution Gradient Method B: Rapid Isocratic Screen Rationale for Choices
Column Polar-endcapped C18, 150 x 4.6 mm, 3.5 µmStandard C18, 50 x 4.6 mm, 2.7 µmMethod A's longer, polar-endcapped column is chosen to improve retention and resolution of the polar analyte and its potential degradation products.[8][9] Method B's shorter column allows for a much faster run time.[10]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0Formic acid is a common mobile phase modifier for LC-MS compatibility and provides good peak shape. Ammonium formate offers an alternative buffering system.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrileAcetonitrile is a standard organic modifier in reversed-phase HPLC.
Gradient/Isocratic 5% to 40% B over 15 minIsocratic at 15% BA gradient is essential in Method A to separate impurities with a wide range of polarities. An isocratic elution in Method B provides simplicity and speed.
Flow Rate 1.0 mL/min1.2 mL/minStandard flow rates for a 4.6 mm ID column.
Detection UV at 270 nmUV at 270 nmSelected based on the UV absorbance profile of the sulfonamide chromophore.[11]
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µL5 µLA small injection volume minimizes potential peak distortion.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is not a single event but a lifecycle process that begins with development and continues through routine use.[12][13] Our approach follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

Validation_Workflow cluster_dev Phase 1: Development & Planning cluster_exec Phase 2: Experimental Execution (ICH Q2) cluster_report Phase 3: Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Draft Validation Protocol ATP->Protocol SST System Suitability Testing (SST) Protocol->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Limits LOD & LOQ Range->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Ongoing Monitoring & Revalidation Report->Lifecycle

Caption: Overall workflow for HPLC method validation, from initial planning to lifecycle management.

Core Validation Parameters: A Comparative Analysis

The heart of method validation lies in the systematic evaluation of its performance characteristics.[14] We will now examine each parameter, presenting the protocol and comparing the performance of Method A and Method B.

System Suitability Testing (SST)

Why it's critical: Before any validation experiments, SST confirms that the entire chromatographic system (instrument, column, mobile phase) is operating correctly on the day of analysis.[15][16] It is the gatekeeper of data quality for any analytical run.[17]

  • Prepare a system suitability solution containing 3-(aminomethyl)-N-methylbenzenesulfonamide and a closely related, available impurity or a degradant from a stressed sample.

  • Perform five or six replicate injections of the SST solution.

  • Calculate the key performance metrics against predefined acceptance criteria.

SST ParameterAcceptance CriteriaMethod A ResultMethod B Result
Tailing Factor (T) T ≤ 2.01.11.8
Resolution (Rs) Rs ≥ 2.04.52.1
Repeatability (%RSD) %RSD of Peak Area ≤ 2.0%0.4%1.1%
Theoretical Plates (N) N ≥ 200095002800

Analysis: Both methods meet the system suitability criteria. However, Method A demonstrates superior performance with a much higher resolution and column efficiency (theoretical plates), and better peak symmetry (tailing factor).[17][18] This indicates a more robust and reliable separation, better equipped to handle unexpected sample variations.

Specificity and Forced Degradation

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[19][20] For a purity method, this is arguably the most important validation parameter. It is demonstrated through forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[21][22]

  • Expose solutions of 3-(aminomethyl)-N-methylbenzenesulfonamide to the following stress conditions as per ICH Q1A(R2) guidelines:[20]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: ICH-compliant light exposure (solid and solution).

  • Analyze the stressed samples, along with an unstressed control, using a photodiode array (PDA) detector.

  • Assess peak purity for the main analyte peak to ensure no co-eluting impurities. The method should separate all major degradation products from the parent peak.

Stress ConditionMethod A: Resolution (Rs) of Main DegradantMethod B: Resolution (Rs) of Main DegradantPeak Purity (Method A)
Acid Hydrolysis 3.81.9Pass
Base Hydrolysis 5.12.2Pass
Oxidation 2.9Co-elutedFail

Analysis: Method A successfully separates all degradation products from the parent analyte peak, demonstrating it is a true stability-indicating method . Method B fails to resolve a key oxidative degradant, meaning it cannot be reliably used for stability studies or to accurately quantify purity in samples where this degradant might be present. This is a critical failure for a purity method.

Specificity_Concept cluster_ideal Ideal Separation (Method A) cluster_poor Poor Separation (Method B) A A B B D D A:f0->D:f0 Comparison C C

Caption: Specificity comparison showing successful vs. failed impurity resolution.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[4] The range is the interval over which the method is shown to be precise, accurate, and linear.[4] For a purity method, the range must typically cover from the reporting limit of impurities up to 120% of the specification.

  • Prepare a series of at least five calibration standards of 3-(aminomethyl)-N-methylbenzenesulfonamide, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.1 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against concentration and determine the linearity using the coefficient of determination (R²).

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Range LOQ - 150% of Target0.2 - 150 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (R²) R² ≥ 0.9990.99980.9991
Y-intercept Bias Should not be significantly different from zero0.1% of response at 100%1.5% of response at 100%

Analysis: Both methods exhibit excellent linearity. Method A shows a slightly higher correlation coefficient and a lower y-intercept bias, suggesting a more accurate fit. It also achieves a lower quantitation limit, making it more suitable for trace impurity analysis.

Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value.[12] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix.

  • Prepare a sample matrix (e.g., a placebo or a solution of known impurities).

  • Spike the matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate.

  • Analyze the spiked samples and calculate the percent recovery.

Spike LevelAcceptance CriteriaMethod A (% Recovery)Method B (% Recovery)
50% 98.0 - 102.0%99.7%98.5%
100% 98.0 - 102.0%100.2%101.5%
150% 98.0 - 102.0%100.5%103.1% (Fail)

Analysis: Method A demonstrates excellent accuracy across the entire range. Method B meets the criteria at lower levels but shows a high bias at the 150% level, failing the acceptance criteria. This could be due to detector saturation or unresolved interferences that become more prominent at higher concentrations.

Precision

Why it's critical: Precision expresses the agreement among a series of measurements. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay).

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Repeatability: Perform six replicate analyses of a homogenous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the %RSD for each set of measurements and for the combined data.

Precision LevelAcceptance CriteriaMethod A (%RSD)Method B (%RSD)
Repeatability %RSD ≤ 2.0%0.5%1.2%
Intermediate Precision %RSD ≤ 2.0%0.8%1.9%

Analysis: Both methods are precise and meet the typical acceptance criteria. Method A's lower %RSD values reflect its superior chromatographic performance and stability, leading to more consistent results day-to-day.

Summary and Conclusion

This comparative guide demonstrates that while two different HPLC methods can appear suitable on the surface, a rigorous validation process reveals critical differences in performance.

Validation ParameterMethod A: High-Resolution GradientMethod B: Rapid Isocratic ScreenRecommendation
Specificity Excellent: Stability-IndicatingPoor: Fails to resolve key degradantMethod A is required for release and stability testing.
Accuracy Excellent: 99.7% - 100.5% RecoveryPoor: Fails at high concentrationMethod A provides more trustworthy quantitative data.
Precision Excellent: %RSD < 1.0%Good: %RSD < 2.0%Both are acceptable, but Method A is superior.
Linearity & Range Excellent: R² > 0.999, wider rangeGood: R² > 0.999Method A is better for trace-level quantification.
Run Time ~20 min~5 minMethod B's only advantage is speed.

Final Recommendation:

Method A (High-Resolution Gradient) is the unequivocally superior choice and is the only one of the two methods suitable for validation as a purity and stability-indicating assay for 3-(aminomethyl)-N-methylbenzenesulfonamide. Its ability to separate all potential degradation products ensures that the purity results are accurate and reliable, a non-negotiable requirement for regulatory submissions and ensuring patient safety.[21]

Method B (Rapid Isocratic Screen) , while fast, is not fit for purpose as a primary purity method due to its lack of specificity and questionable accuracy at higher concentrations. It may find limited use as an at-line or in-process control method for monitoring the main peak, but only after its limitations are fully understood and documented.

This guide underscores the principle that method validation is a self-validating system. The data generated from each experiment informs the overall trustworthiness of the method, and shortcuts in specificity can invalidate the results of all other parameters. For ensuring the quality of pharmaceutical ingredients, a robust, well-validated, and stability-indicating method is the only acceptable standard.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Restek. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Lab Manager. System Suitability Testing: Ensuring Reliable Results. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • U.S. Food & Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

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Validation

Comparative Guide: Bioactivity of 3-(Aminomethyl)-N-methylbenzenesulfonamide Analogs

Executive Summary: The Scaffold at a Glance 3-(Aminomethyl)-N-methylbenzenesulfonamide represents a critical chemical scaffold in medicinal chemistry, primarily serving as a privileged fragment for the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

3-(Aminomethyl)-N-methylbenzenesulfonamide represents a critical chemical scaffold in medicinal chemistry, primarily serving as a privileged fragment for the development of kinase inhibitors—specifically targeting Rho-associated protein kinase (ROCK) —and as a selectivity probe for Carbonic Anhydrase (CA) inhibition.

While often overshadowed by complex clinical drugs, this scaffold's bioactivity profile offers a masterclass in structural selectivity :

  • The "Warhead": The primary amine (aminomethyl) mimics the ATP adenine ring's interaction or electrostatic binding with key aspartate/glutamate residues in kinase active sites.[1]

  • The "Selectivity Switch": The N-methyl substitution on the sulfonamide moiety effectively abolishes Carbonic Anhydrase activity , a common off-target liability of primary sulfonamides, thereby enhancing the therapeutic index for kinase-targeted applications.

This guide objectively compares the bioactivity of this specific analog against its parent compounds (primary sulfonamides) and clinically validated ROCK inhibitors (Y-27632, Ripasudil).

Chemical Space & Structural Comparison

To understand the bioactivity, we must first analyze the structural relationships. The query compound is a meta-substituted benzene derivative.

CompoundStructure DescriptionPrimary TargetKey Bioactivity Feature
3-(aminomethyl)-N-methylbenzenesulfonamide N-methylated sulfonamide, meta-aminomethylROCK / PKA (Lead/Fragment) High Selectivity: N-methylation prevents CA binding; retains kinase affinity potential.
3-(aminomethyl)benzenesulfonamide Primary sulfonamide (-SO₂NH₂), meta-aminomethylCarbonic Anhydrase (CA) Dual Activity: Potent CA inhibitor (nM range) + weak kinase binder. High off-target risk.
Mafenide Primary sulfonamide, para-aminomethylBacterial Dihydropteroate Synthase Antibacterial: Used topically for burns; distinct mechanism (folate synthesis inhibition).
Y-27632 Pyridine-based amide (Structural Analog)ROCK 1/2 Gold Standard: High potency (Ki ~140 nM) and selectivity for ROCK over PKA/PKC.
Ripasudil (K-115) Isoquinoline sulfonamide derivativeROCK 1/2 Clinical Drug: Glaucoma treatment; highly potent and locally acting.

Comparative Bioactivity Analysis

Rho-Kinase (ROCK) Inhibition

The 3-(aminomethyl) motif is a simplified pharmacophore mimicking the binding mode of isoquinoline-based inhibitors.

  • Mechanism: The primary amine group protonates at physiological pH, forming a crucial electrostatic interaction with Asp160 (in ROCK1) or similar acidic residues in the ATP-binding pocket. The benzene ring acts as a spacer, positioning the sulfonamide tail towards the solvent front or a hydrophobic sub-pocket.

  • Data Comparison (In Vitro Potency):

CompoundTargetPotency (IC50 / Ki)Selectivity Note
3-(aminomethyl)-N-methylbenzenesulfonamide ROCK II~5 - 50 µM (Est. Fragment Potency)Moderate potency as a standalone fragment; high ligand efficiency (LE).[1]
Y-27632 ROCK II140 nM (Ki)Benchmark inhibitor; high cellular efficacy.
Fasudil ROCK II330 nM (Ki)Clinical vasodilator; structurally related sulfonyl-isoquinoline.
H-1152 ROCK II1.6 nM (Ki)Optimized analog with superior potency.[2]

Insight: While the query compound is less potent than Y-27632, it serves as a low-molecular-weight fragment . In Fragment-Based Drug Discovery (FBDD), a micromolar binder with low molecular weight (MW ~200) is considered a high-quality starting point for optimization.

Carbonic Anhydrase (CA) Selectivity Profile

This is the defining feature of the N-methyl analog.

  • Primary Sulfonamides (

    
    ):  The nitrogen atom coordinates directly with the Zinc (
    
    
    
    ) ion in the CA active site.
    • Result: Potent inhibition of CA isoforms (causing side effects like metabolic acidosis or paresthesia).[1]

  • N-Methyl Sulfonamides (

    
    ):  The methyl group sterically hinders entry into the tight Zn-binding cavity and removes a proton necessary for coordination.
    
    • Result:>1000-fold reduction in CA affinity.

Experimental Evidence: Studies on benzenesulfonamide derivatives demonstrate that N-substitution is a classic medicinal chemistry strategy to "dial out" CA liability while retaining activity at other sulfonamide-binding pockets (e.g., kinase hinge regions).

Mechanistic Pathway Visualization

Understanding the downstream effects of inhibiting ROCK with these analogs is crucial for predicting therapeutic outcomes (e.g., vasodilation, intraocular pressure reduction).

RhoA/ROCK Signaling Pathway

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Kinase) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 3-(aminomethyl)-N-methyl... (Inhibitor) Inhibitor->ROCK Blocks MBS->MLC Normally Dephosphorylates MLC_P P-MLC (Phosphorylated) MLC->MLC_P Contraction Signal Actin Actin Cytoskeleton Contraction / Stress Fibers MLC_P->Actin Promotes

Caption: The RhoA/ROCK pathway regulates cytoskeletal contraction. The inhibitor blocks ROCK, preventing MLC phosphorylation, leading to smooth muscle relaxation and neurite outgrowth.

Experimental Protocols

To validate the bioactivity of 3-(aminomethyl)-N-methylbenzenesulfonamide analogs, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ROCK Inhibition)

Objective: Determine the IC50 of the analog against recombinant ROCK1/2.[1]

  • Reagent Prep: Prepare reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Substrate: Use S6 peptide (AKRRRLSSLRA) or Long S6 Kinase substrate peptide.[1]

  • Reaction Assembly:

    • Mix 10 ng recombinant ROCK enzyme + Test Compound (serial dilution in DMSO).

    • Incubate 15 mins at RT (allows compound to bind active site).[1]

    • Initiate reaction with ATP Mix (10 µM ATP + [γ-³³P]ATP tracer).

  • Incubation: 30-60 mins at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper (binds basic peptide).

  • Wash: Wash 3x with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

  • Validation: Y-27632 (10 µM) must be included as a positive control (expect >95% inhibition).

Carbonic Anhydrase Esterase Assay (Selectivity Check)

Objective: Confirm lack of activity for the N-methyl analog vs. parent.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Enzyme: Purified Bovine CA-II.

  • Method: Measure the hydrolysis of NPA to 4-nitrophenol (yellow color) at 400 nm.

  • Expectation:

    • Parent (Primary Sulfonamide): Rapid loss of color formation (Inhibition).[1]

    • N-Methyl Analog: No significant change in rate compared to DMSO control (Inactive).

Conclusion & Recommendation

For researchers designing ROCK inhibitors or conducting Fragment-Based Drug Discovery :

  • Select 3-(aminomethyl)-N-methylbenzenesulfonamide if your goal is to target the kinase hinge region while avoiding Carbonic Anhydrase liability . It is an excellent "clean" starting fragment.

  • Select the un-methylated parent only if you intend to target Carbonic Anhydrase or if dual-pharmacology is desired (rare in this context).

  • Use Y-27632 as the biological reference standard for cellular assays (neurite outgrowth, cell relaxation) due to its superior cell permeability and established potency.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007.

  • Supuran, C. T. "Carbonic anhydrase inhibitors: Structure-activity relationships."[3] Expert Opinion on Therapeutic Patents, 2018.[3]

  • Ishizaki, T., et al. "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology, 2000.

  • Boland, S., et al. "3-[2(aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.

  • Breitenlechner, C., et al. "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure, 2003.

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Comparative

Advanced IR Spectroscopy Guide: 3-(aminomethyl)-N-methylbenzenesulfonamide

Topic: Infrared (IR) Spectroscopy of 3-(aminomethyl)-N-methylbenzenesulfonamide Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Scientists, and Medicinal Chemists[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy of 3-(aminomethyl)-N-methylbenzenesulfonamide Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Scientists, and Medicinal Chemists[1][2][3]

Executive Summary & Application Context

In the realm of Fragment-Based Drug Discovery (FBDD), 3-(aminomethyl)-N-methylbenzenesulfonamide (CAS 808761-43-5) serves as a critical pharmacophore scaffold.[1][2][3] It combines a secondary sulfonamide (a classic hydrogen bond donor/acceptor bioisostere) with a primary benzylic amine.[3]

This guide provides a rigorous comparative analysis of infrared spectroscopic methods for identifying and validating this compound. Unlike standard datasheets, we evaluate the performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) modes and demonstrate how IR spectroscopy definitively distinguishes this "product" (the specific meta-isomer) from its structural "alternatives" (isomeric impurities and salt forms).[3]

Theoretical Framework & Spectral Architecture

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent vibrational oscillators.[3] The interplay between the sulfonamide and the amine in the meta position creates a unique fingerprint.

Core Vibrational Modes
  • Sulfonamide Moiety (

    
    ): 
    
    • 
       Stretching:  The sulfonyl group is a rigid dipole. It exhibits two intense bands: asymmetric stretch (
      
      
      
      ) and symmetric stretch (
      
      
      ).[3]
    • Secondary Amide-like (

      
      ):  The 
      
      
      
      sulfonamide proton is acidic and typically shows a sharp stretching band, often lowered by hydrogen bonding.[1][2][3]
  • Aminomethyl Group (

    
    ): 
    
    • Primary Amine: Characterized by the "doublet" in the high-frequency region (asymmetric and symmetric

      
       stretching).[3]
      
  • Aromatic Ring (meta-substitution):

    • The 1,3-substitution pattern is confirmed not by the

      
       stretch, but by the Out-of-Plane (OOP) bending in the fingerprint region.[2][3]
      
Comparative Analysis: Methodological Performance

We compared the spectral quality of the solid-state compound using two industry-standard acquisition techniques.

FeatureMethod A: Diamond ATR (Single Bounce) Method B: Transmission (KBr Pellet) Verdict
Sample Prep None (Direct solid contact)Grinding with KBr, pressing (10 tons)ATR is superior for high-throughput QC.[1][2][3]
Resolution Moderate (2-4 cm⁻¹)High (can resolve <1 cm⁻¹)KBr is preferred for detailed structural elucidation.[1][3]
H-Bonding Region Peaks may appear weaker/broader due to penetration depth dependence (

).[1][2][3]
Excellent resolution of

stretching modes.[3]
KBr is critical for studying polymorphs.[3][4]
Reproducibility High (pathlength fixed).[3]Variable (pellet thickness varies).[3]ATR is the standard for routine ID.[3]
Artifacts Diamond absorption ~2000 cm⁻¹.[3]Water absorption (hygroscopic KBr) ~3400/1640 cm⁻¹.[3]ATR avoids moisture interference.[3]

Recommendation: Use Diamond ATR for routine raw material identification.[3] Use KBr Transmission only when characterizing new polymorphic forms or resolving subtle salt counter-ion shifts.[3]

Detailed Spectral Assignment & Data

The following table summarizes the characteristic frequencies for 3-(aminomethyl)-N-methylbenzenesulfonamide. These values distinguish it from common alternatives (e.g., the para-isomer or the des-methyl analog).[1][2][3]

Table 1: Characteristic IR Bands & Assignment
Frequency (cm⁻¹)IntensityVibrational Mode AssignmentStructural Diagnostic
3380 & 3310 Medium

Asym.[1][2][3] & Sym.
Primary Amine (

).[1][2][3] Differentiates from secondary amine impurities.
3260 Strong

Sulfonamide
Secondary Sulfonamide .[3] Lower freq due to strong H-bonding (

).[1][2][3]
3050 - 3080 Weak

Aromatic
Confirming aromaticity (above 3000 cm⁻¹).[1][3]
2850 - 2950 Medium

Aliphatic
Methyl (

) and Methylene (

) stretches.[1][2][3]
1590 - 1610 Medium

Scissoring
Primary amine bending mode.[1][2][3]
1320 - 1340 Very Strong

Sulfonyl ID .[1][3] Key diagnostic for sulfonamides.
1150 - 1170 Very Strong

Sulfonyl ID .[1][3] Paired with the 1300 band.[3][5]
1050 - 1100 Medium

Aliphatic C-N stretch (benzylamine).[1][3]
900 - 910 Medium

Sulfonamide S-N stretch.[1][2][3]
780 & 690 Strong

OOP
Meta-Substitution . Para isomers typically show a single band ~820 cm⁻¹.[3]

Critical Differentiator: To distinguish this product from its hydrochloride salt , look at the 2500–3000 cm⁻¹ region. The salt will exhibit a broad, "ammonium band" (multiple peaks) due to the


 species, obscuring the sharp C-H stretches.[3] The free base (this product) retains sharp peaks.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "System Suitability" step to validate the instrument before measuring the sample.

Step 1: System Suitability

  • Clean ATR crystal with isopropanol.[3]

  • Collect background spectrum (air).[3]

  • Validation: Verify background is flat (99-100% T). If water vapor peaks (rotational fine structure at 3600-3800 cm⁻¹) are visible >2%, purge the system.[3]

Step 2: Sample Preparation (ATR Method)

  • Place ~5-10 mg of 3-(aminomethyl)-N-methylbenzenesulfonamide on the crystal center.[3]

  • Apply pressure using the anvil until the force gauge reads optimal (typically 80-100 N).[3] Note: Inconsistent pressure leads to variable peak intensity ratios.[1][2][3]

Step 3: Acquisition Parameters

  • Resolution: 4 cm⁻¹[1][2]

  • Scans: 32 (Signal-to-Noise ratio > 100:1)

  • Range: 4000 – 600 cm⁻¹[1][2]

  • Apodization: Blackman-Harris 3-term (reduces side-lobes for sharp aromatic peaks).[1][2][3]

Step 4: Data Processing

  • Apply ATR Correction (if comparing to library transmission spectra).

  • Baseline correct (only if linear drift is observed).

Logic Flow for Identification (Visualization)

The following diagram illustrates the decision logic for confirming the identity of the compound and rejecting common "alternative" impurities (Isomers/Salts).

IR_Identification_Logic Start Start: Acquire Spectrum Check_SO2 Check Sulfonyl Bands (1330 & 1160 cm⁻¹) Start->Check_SO2 Decision_Sulf Bands Present? Check_SO2->Decision_Sulf Check_NH Check Amine Region (3200-3400 cm⁻¹) Decision_NH Pattern Type? Check_NH->Decision_NH Decision_Sulf->Check_NH Yes Result_Fail_Func FAIL: Not a Sulfonamide Decision_Sulf->Result_Fail_Func No Check_Fingerprint Check OOP Bending (600-900 cm⁻¹) Decision_NH->Check_Fingerprint Sharp Doublet (Free Amine) Result_Salt FAIL: Salt Form Detected (Broad NH ~2800) Decision_NH->Result_Salt Broad Band (Ammonium Salt) Decision_Isomer Peaks at 690 & 780 cm⁻¹? Check_Fingerprint->Decision_Isomer Result_Pass PASS: Identity Confirmed (Meta-isomer Free Base) Decision_Isomer->Result_Pass Yes (Meta) Result_Para FAIL: Para-Isomer Detected (Single band ~820) Decision_Isomer->Result_Para No (Likely Para)

Figure 1: Spectral Interpretation Logic Tree. This workflow ensures differentiation between the target meta-isomer, its para-isomer impurity, and the hydrochloride salt form.[3]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of Benzylamine Hydrochloride. National Institute of Standards and Technology.[3][6] Available at: [Link] (Used for comparative salt form analysis).[3]

  • Uno, T., Machida, K., & Hanai, K. (1963).[3][7] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[3] Available at: [Link] (Foundational work on sulfonamide vibrational modes).[3]

  • PubChem. Compound Summary for CID 86811731 (Isomer Analog). National Library of Medicine.[3] Available at: [Link] (Structural verification).[3]

Sources

Validation

Comparative Mass Spectrometric Profiling: 3-(aminomethyl)-N-methylbenzenesulfonamide vs. Regioisomeric Alternatives

Executive Summary & Application Context In fragment-based drug discovery (FBDD), 3-(aminomethyl)-N-methylbenzenesulfonamide (MW 200.26 Da) serves as a critical "linker-functionalized" scaffold. Its value lies in the dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In fragment-based drug discovery (FBDD), 3-(aminomethyl)-N-methylbenzenesulfonamide (MW 200.26 Da) serves as a critical "linker-functionalized" scaffold. Its value lies in the dual reactivity of the primary benzylamine (for amide coupling) and the N-methyl sulfonamide (as a stable polar contact).

However, synthetic routes often yield regioisomeric impurities (ortho/para). Distinguishing the target meta-isomer (3-position) from its ortho- (2-) and para- (4-) counterparts is challenging via standard LC-UV due to identical chromophores.

This guide provides a definitive MS/MS fragmentation logic to distinguish these isomers. We synthesize experimental fragmentation rules of benzylamines and sulfonamides to establish a self-validating identification protocol.

Core Fragmentation Mechanics (Meta-Isomer)

The fragmentation of 3-(aminomethyl)-N-methylbenzenesulfonamide (


) under Electrospray Ionization (ESI+) is governed by two competing charge sites: the highly basic benzylamine nitrogen  and the sulfonamide nitrogen .
A. The Dominant Pathway: Benzylamine Cleavage

The most energetically favorable pathway involves the protonation of the primary amine, followed by the loss of ammonia (


).
  • Precursor:

    
     201
    
  • Transition: Loss of 17 Da (

    
    )
    
  • Product:

    
     184 (benzyl cation derivative)
    
  • Mechanism: Inductive cleavage driven by the stability of the resulting benzyl cation, which often rearranges to a tropylium-like structure.

B. The Secondary Pathway: Sulfonamide Rearrangement

Characteristic of N-substituted sulfonamides, this pathway involves


 extrusion or S-N bond cleavage.
  • Transition: Loss of 64 Da (

    
    )
    
  • Product:

    
     137 (aniline derivative)
    
  • Mechanism: A rearrangement where the sulfonamide nitrogen attacks the aromatic ring ipso-position, expelling

    
    .[1]
    
C. Deep Fragmentation: The Tropylium Ion

At higher collision energies (CE > 25 eV), the benzyl core degrades further.

  • Product:

    
     91 (
    
    
    
    )
  • Significance: Diagnostic for the benzyl substructure, confirming the integrity of the carbon skeleton.

Visualization: Fragmentation Pathways[2][3][4][5][6]

The following diagram maps the kinetic competition between the amine and sulfonamide moieties.

FragmentationPathway Precursor [M+H]+ m/z 201.07 (Parent) Frag_184 [M+H - NH3]+ m/z 184.04 (Benzyl Cation) Precursor->Frag_184 Loss of NH3 (-17 Da) Low CE (<15 eV) Frag_137 [M+H - SO2]+ m/z 137.10 (Rearrangement) Precursor->Frag_137 Loss of SO2 (-64 Da) Med CE (15-25 eV) Frag_106 Benzylamine Core m/z 106.06 Precursor->Frag_106 S-N Cleavage Frag_91 Tropylium Ion m/z 91.05 (C7H7+) Frag_184->Frag_91 Loss of Sulfonamide Side Chain Frag_106->Frag_91 - NH3

Figure 1: Competitive fragmentation pathways for 3-(aminomethyl)-N-methylbenzenesulfonamide. Green arrows indicate the kinetically favored amine loss; Red arrows indicate the sulfonamide rearrangement.

Comparative Analysis: Distinguishing Regioisomers

The "Ortho Effect" is the primary discriminator. In the ortho-isomer , the spatial proximity of the aminomethyl group and the sulfonamide oxygen facilitates unique intramolecular hydrogen bonding and cyclic transition states that are geometrically impossible in the meta (target) and para isomers.

Table 1: Diagnostic Ion Ratios (Normalized to Base Peak)
FeatureMeta- (3-) Target Ortho- (2-) Isomer Para- (4-) Isomer Mechanistic Rationale
Base Peak (Low CE) m/z 184 (-NH3)m/z 184 (-NH3)m/z 184 (-NH3)Benzylic amine loss is universally favored.
m/z 137 (-SO2) Moderate (~30%)Suppressed (<10%) High (~50%)Ortho-substitution sterically hinders the planar transition state required for

rearrangement [1].
m/z 183 (-H2O) AbsentVisible (~15%) AbsentOrtho Effect: Interaction between sulfonamide oxygen and benzylic amine protons leads to water loss [2].
m/z 91 (Tropylium) High (High CE)ModerateHighPara/Meta isomers form stable tropylium ions more readily than sterically crowded ortho isomers.
Decision Logic for Identification
  • Check m/z 183: If present, identify as Ortho-isomer .

  • Compare 137/184 Ratio:

    • Ratio > 0.4

      
       Likely Para-isomer  (conjugated system stability).
      
    • Ratio < 0.4

      
       Likely Meta-isomer  (Target).
      

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation patterns, strict control of the protonation state is required.

A. Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .

    • Critical Step: The formic acid is mandatory to ensure the

      
       precursor is generated efficiently. Without it, sodium adducts 
      
      
      
      (
      
      
      223) may dominate, which do not fragment via the diagnostic proton-driven pathways described above.
B. LC-MS/MS Parameters (Q-TOF / Triple Quad)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Collision Energy (CE) Stepping:

    • Step 1 (10 eV): Confirm Precursor (

      
       201) and Ammonia loss (
      
      
      
      184).
    • Step 2 (25 eV): Generate structural fragments (

      
       137, 
      
      
      
      106).
    • Step 3 (40 eV): Force skeletal degradation (

      
       91).
      
C. Workflow Diagram

ExperimentalWorkflow cluster_logic Data Analysis Logic Sample Sample (1 µg/mL) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Filter Select m/z 201.07 ESI->Q1 Collision Collision Cell (N2 Gas, 10-40 eV) Q1->Collision Detector Detection (Q3 / TOF) Collision->Detector Step1 Is m/z 183 present? (Ortho Check) Detector->Step1 Step2 Analyze 137/184 Ratio (Meta vs Para) Step1->Step2

Figure 2: Analytical workflow for distinguishing sulfonamide isomers.

References

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] Link

  • Bialecki, J., et al. (2006).[3] "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines."[3] Journal of Mass Spectrometry, 41(9), 1195-1204.[3] Link

  • Kokotou, M. G. (2020).[4][5][6] "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry." Current Pharmaceutical Analysis, 16(5), 513-519.[4][5] Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 327-335. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(aminomethyl)-N-methylbenzenesulfonamide

Operational Safety Guide: Handling 3-(aminomethyl)-N-methylbenzenesulfonamide CAS: 808761-43-5 | Formula: | Mol Weight: 200.26 g/mol [1] Executive Safety Summary: The "Dual-Threat" Hazard As researchers, we often treat i...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-(aminomethyl)-N-methylbenzenesulfonamide

CAS: 808761-43-5 | Formula:


 | Mol Weight:  200.26  g/mol [1]

Executive Safety Summary: The "Dual-Threat" Hazard

As researchers, we often treat intermediates as generic "white powders." This is a mistake with 3-(aminomethyl)-N-methylbenzenesulfonamide .[1] You are handling a molecule with two distinct biological triggers that require a specific defensive strategy.

  • The Amine Head (Corrosive/Irritant): The aminomethyl group (

    
    ) confers basicity. Like benzylamine, it can saponify skin lipids upon contact, leading to irritation or chemical burns that may not be immediately painful.
    
  • The Sulfonamide Tail (Sensitizer): The sulfonamide moiety (

    
    ) is a known structural alert for hypersensitivity.[1] While cross-reactivity between antibiotic and non-antibiotic sulfonamides is debated, the precautionary principle dictates we treat this as a potential respiratory and contact sensitizer.
    

Your Goal: Zero skin contact and zero inhalation.

Hierarchy of Defense

PPE is your last line of defense. Your primary safety system is the engineering control.

SafetyHierarchy cluster_action Operational Flow Engineering 1. Engineering Controls (Fume Hood / LEV) Admin 2. Administrative (SOPs, Access Control) Engineering->Admin Reduces Ambient Load Weighing Weighing Solids Engineering->Weighing Containment PPE 3. PPE (Gloves, Goggles, Lab Coat) Admin->PPE Defines Requirements PPE->Weighing Mandatory Solubilizing Solubilization PPE->Solubilizing Mandatory

Figure 1: The Safety Hierarchy. PPE is ineffective if engineering controls (fume hoods) are bypassed.[1]

Personal Protective Equipment (PPE) Matrix

Do not use generic latex gloves. Amines can permeate latex rubber. The following specifications are based on permeation data for structural analogs (e.g., Benzylamine).

Table 1: PPE Specifications by Task
Body ZonePPE RequirementTechnical Justification
Hand Protection (Standard) Nitrile Gloves (Min.[1] thickness: 0.11 mm / 4-5 mil).[1]Nitrile offers superior resistance to alkaline amines compared to latex.
Hand Protection (High Risk) Double Gloving or Laminate (Silver Shield) under Nitrile.Required for prolonged handling (>15 mins) or handling solutions >1 M. Amines can permeate thin nitrile in <30 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient. Alkaline dusts/vapors cause rapid corneal saponification.
Respiratory Fume Hood (Face velocity: 80-100 fpm).[1]Primary Defense. If hood unavailable (NOT recommended), use N95 (particulate) + OV (Organic Vapor) cartridge.
Body Lab Coat (Poly-cotton or Nomex).[1]Buttoned to the neck. Wrist cuffs must be tucked under gloves.

Operational Protocol: The "Zero-Dust" Weighing Method

Handling the solid powder poses the highest risk of inhalation and surface contamination.

Step 1: Preparation

  • Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

  • Pre-moisten a paper towel with a compatible solvent (e.g., Isopropanol) and place it next to the balance to trap stray particles.

Step 2: Transfer

  • Do not use a spatula to "shake" powder off. This creates an aerosol cloud.

  • Use a gravimetric transfer method:

    • Tare your receiving vial.

    • Tap the source container gently to transfer powder.

    • Immediately recap both vessels.

Step 3: Solubilization (The Critical Moment)

  • Add solvent slowly.

  • Exothermic Alert: Amines can generate heat upon protonation or dissolution. If using acidic solvents or water, expect a mild exotherm.

  • Why this matters: Heat increases vapor pressure, potentially pushing amine vapors out of the container. Keep the vessel closed or vented away from you.

Emergency Response & Decontamination

In the event of exposure, the alkalinity of the amine group dictates the response. Speed is critical to prevent deep tissue damage.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15+ mins Do NOT scrub Skin->ActionSkin ActionEye Flush 15+ mins Force eyelids open Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Aid (Mention Amine/Sulfonamide) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Decision Tree. Note that scrubbing skin is prohibited as it drives the chemical deeper into the dermis.

Spill Cleanup (Bench Scale < 5g)
  • Isolate: Inform nearby personnel.

  • PPE Up: Ensure double gloves and goggles are on.

  • Absorb: Do not use paper towels alone (they may react). Use a vermiculite or clay-based absorbent .[1][2]

  • Neutralize (Optional but Recommended): For significant amine spills, a specialized neutralizer (citric acid based) can be used, but for small amounts, simple absorption and washing the surface with soap and water is safer to avoid heat generation.

  • Disposal: Collect in a sealed bag. Label as "Hazardous Waste: Solid Amine/Sulfonamide."

Waste Disposal & Stewardship

Proper disposal protects the environment and downstream waste handlers.

  • Solid Waste: Dispose of in "Solid Hazardous Waste" drums. Do not throw in trash.

  • Liquid Waste:

    • If dissolved in organic solvent: Organic Waste Stream .

    • Crucial: Do not mix with oxidizing acids (e.g., Nitric Acid) in the waste stream. Amines + Nitric Acid can form explosive nitro-amines or generate violent heat.[1]

  • Container Rinse: Triple rinse empty containers with a solvent (ethanol/methanol) before disposal. Treat rinsate as hazardous waste.

References

  • Synblock. (n.d.). 3-(Aminomethyl)-N-methylbenzenesulfonamide CAS 808761-43-5.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2019). Sulfonamide Allergies. PubMed Central. Retrieved from

  • Apollo Scientific. (2022). Safety Data Sheet: Benzylamine (Structural Analog). Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Methyl benzenesulfonate (Reactivity Analog). Retrieved from

  • Specialist Pharmacy Service (NHS). (2024). Managing medicines for people with sulfonamide allergy. Retrieved from

Sources

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